Trioctylpropylammonium chloride
Description
The exact mass of the compound Trioctylpropylammonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Trioctylpropylammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trioctylpropylammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
trioctyl(propyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H58N.ClH/c1-5-9-12-15-18-21-25-28(24-8-4,26-22-19-16-13-10-6-2)27-23-20-17-14-11-7-3;/h5-27H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEXFNMTEBFLMM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](CCC)(CCCCCCCC)CCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H58ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885814 | |
| Record name | 1-Octanaminium, N,N-dioctyl-N-propyl-, chloride (1:1) | |
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Molecular Weight |
432.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40739-43-3 | |
| Record name | 1-Octanaminium, N,N-dioctyl-N-propyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40739-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octanaminium, N,N-dioctyl-N-propyl-, chloride (1:1) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octanaminium, N,N-dioctyl-N-propyl-, chloride (1:1) | |
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| Record name | 1-Octanaminium, N,N-dioctyl-N-propyl-, chloride (1:1) | |
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| Record name | Trioctylpropylammonium chloride | |
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Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Catalytic Utility of Trioctylpropylammonium Chloride
Topic: Trioctylpropylammonium Chloride Molecular Weight and Formula Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Trioctylpropylammonium chloride (
Part 1: Molecular Identity & Physicochemical Properties[1]
Unlike commodity surfactants, Trioctylpropylammonium chloride is often synthesized in situ or custom-ordered for specific solubility requirements. Below is the precise stoichiometric data derived for the pure compound.
Fundamental Constants
| Property | Value | Notes |
| IUPAC Name | Systematic nomenclature | |
| Molecular Formula | Derived from | |
| Molecular Weight | 432.22 g/mol | Calculated using IUPAC atomic weights (2025 std) |
| Cation Structure | Asymmetric Quaternary Ammonium | |
| Anion | Chloride ( | Exchangeable for |
| Physical State | Viscous Oil / Low-melting Solid | Likely hygroscopic; handles as a liquid >25°C |
| Solubility | Organic Solvents (High), Water (Low) | Highly lipophilic; partitions strongly to organic phase |
Structural Analysis & Lipophilicity
The molecule consists of three octyl chains (
-
Lipophilicity: The total carbon count of 27 renders this molecule extremely hydrophobic compared to Tetrapropylammonium chloride. It is designed to solubilize inorganic anions (CN⁻, N₃⁻) into non-polar solvents like Toluene or Dichloromethane.
-
Steric Hindrance: The propyl group provides slightly more steric shielding to the nitrogen center than a methyl group, potentially improving stability against Hofmann elimination under basic conditions compared to ethyl/propyl analogs, though less stable than the methyl variant.
Part 2: Synthesis & Purification Protocol
As this compound is not a standard catalog item for many suppliers, researchers must often synthesize it via the Menshutkin Reaction . The following protocol ensures high conversion and removal of unreacted amine, which is critical for pharmaceutical applications where amine impurities can cause side reactions.
Reaction Logic
The synthesis involves the nucleophilic attack of the lone pair of Trioctylamine on 1-Chloropropane.
-
Challenge: 1-Chloropropane is volatile (bp ~47°C) and less reactive than bromides/iodides.
-
Solution: Use of a sealed pressure vessel (Ace/Q-tube) to allow reaction temperatures above the boiling point of the alkyl halide, driving the kinetics (
) without solvent loss.
Step-by-Step Methodology
Materials:
-
Trioctylamine (TOA), >97% purity.
-
1-Chloropropane, >99% (use 1.5 eq excess).
-
Solvent: Acetonitrile (polar aprotic promotes charge separation in the transition state).
-
Equipment: Sealed pressure tube or Autoclave.
Protocol:
-
Charge: In a glovebox or fume hood, load 10.0 g (28.3 mmol) of Trioctylamine into a heavy-wall pressure tube.
-
Add Alkylating Agent: Add 3.33 g (42.4 mmol, ~1.5 eq) of 1-Chloropropane.
-
Solvent: Add 10 mL of dry Acetonitrile. (High concentration favors bimolecular kinetics).
-
Reaction: Seal the vessel. Heat to 85°C for 24–48 hours. Note: The pressure will rise; ensure shielding is used.
-
Monitoring: Check by TLC (Mobile phase: MeOH/DCM). The starting amine will move; the Quat salt will remain at the baseline.
-
Workup (Purification):
-
Cool to room temperature.[4]
-
Evaporate the solvent and excess 1-chloropropane under vacuum.
-
Wash: Dissolve the residue in minimal Hexane/Pentane. Since the Quat is very lipophilic, standard water washing might form emulsions. Instead, wash the organic layer with slightly acidic brine (removes unreacted amine as the water-soluble HCl salt).
-
Drying: Dry organic layer over
, filter, and strip solvent in vacuo (high vacuum, 60°C) to remove trace volatiles.
-
Synthesis Workflow Diagram
Figure 1: Synthesis workflow for Trioctylpropylammonium Chloride via quaternization.
Part 3: Mechanistic Action (Phase Transfer Catalysis)
In drug development, this molecule is used to facilitate reactions between reagents located in immiscible phases (e.g., aqueous Cyanide and organic Alkyl Halide).
The Extraction Mechanism (Starks' Mechanism)
Because the Trioctylpropylammonium cation (
-
Interfacial Exchange:
moves to the interface and exchanges for the reactive nucleophile (e.g., ). -
Transport: The ion pair
migrates into the bulk organic phase. -
Reaction: The "naked" anion
(stripped of its hydration shell) reacts rapidly with the organic substrate ( ). -
Regeneration: The leaving group
pairs with and returns to the interface to restart the cycle.
PTC Cycle Diagram
Figure 2: Starks' Extraction Mechanism showing the shuttle of anions by the Quat catalyst.
Part 4: Applications in Pharmaceutical Synthesis
Nucleophilic Substitutions ( )
Trioctylpropylammonium chloride is particularly effective for synthesizing nitriles (precursors to amides/acids) and azides (precursors to tetrazoles in sartans).
-
Protocol Insight: Use 1–5 mol% catalyst. The propyl chain prevents the formation of stable emulsions often seen with tetrabutylammonium salts in heavy chlorinated solvents.
C-Alkylation of Active Methylenes
Used in the alkylation of phenylacetonitriles or malonic esters using concentrated NaOH (50%) as the base.
-
Mechanism: The Quat transports the hydroxide ion (
) or the deprotonated carbanion into the organic phase.[5] -
Advantage: Eliminates the need for anhydrous conditions (e.g., NaH/THF), allowing reactions to proceed in Toluene/NaOH(aq).
Impurity Control (Critical for Pharma)
When using this catalyst in GMP steps:
-
Removal: Post-reaction, the catalyst is removed by washing the organic phase with water. However, due to the high lipophilicity of the Trioctyl chains, multiple washes or a filtration through a silica pad is often required to reach <100 ppm residual Quat.
-
Detection: Residual Quat is detected via HPLC using Charged Aerosol Detection (CAD) or by colorimetric titration with Eosin.
References
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society. Link
-
Halpern, M. (1982). "Hydroxide ion initiated reactions under phase transfer catalysis conditions". Pure and Applied Chemistry. Link
-
PubChem Compound Summary. (2025). "Trioctylamine (Precursor Data)". National Center for Biotechnology Information. Link
-
Sutton, R. M., et al. (2012). "Mechanism of the Menshutkin Reaction". Journal of Physical Organic Chemistry. Link
Sources
- 1. CAS 5137-55-3: Trioctylmethylammonium chloride [cymitquimica.com]
- 2. Trioctylmethylammonium chloride | C25H54N.Cl | CID 21218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trioctylmethylammonium chloride | CAS#:5137-55-3 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]
Chemical structure of N-propyl-N,N,N-trioctylammonium chloride
The following technical guide details the chemical structure, synthesis, and application of N-propyl-N,N,N-trioctylammonium chloride (often abbreviated in ionic liquid literature as [N3888]Cl ).
This guide deviates from standard catalog descriptions to focus on the functional aspects of the molecule—specifically its role as a tunable Phase Transfer Catalyst (PTC) and a ligand for Supported Ionic Liquid (SIL) phases in bioseparations.
Part 1: Chemical Identity & Structural Analysis
N-propyl-N,N,N-trioctylammonium chloride is a Quaternary Ammonium Salt (QAS) characterized by a central nitrogen atom quaternized by three lipophilic octyl chains and one shorter propyl chain.
Core Specifications
| Parameter | Technical Detail |
| IUPAC Name | N-propyl-N,N,N-trioctylammonium chloride |
| Common Abbreviations | [N3888]Cl; PrOct3NCl; TPA-Cl (ambiguous, avoid) |
| Molecular Formula | |
| Molecular Weight | ~432.21 g/mol (Cation: ~396.76 g/mol ) |
| Cation Symmetry | Asymmetric ( |
| Lipophilicity | High (LogP > 10 estimated).[1] Significant hydrophobic domain due to 24 carbons in octyl chains. |
| Physical State | Viscous oil or low-melting solid (Ionic Liquid behavior depending on purity/water content). |
Structural Significance
Unlike its ubiquitous methyl-analog (Aliquat 336 / Methyltrioctylammonium chloride), the propyl-variant possesses a unique steric footprint. The propyl chain (
-
In Solution (PTC): The propyl group increases the organophilicity compared to a methyl group, slightly altering the partition coefficient of ion-pairs in liquid-liquid extraction.
-
In Materials Science (SILs): The propyl chain often mimics the linker length used in silane chemistry (e.g., 3-chloropropyltrimethoxysilane). This makes [N3888]Cl the "free" analog of the active sites found on QAS-modified silica gels used for RNA purification.
Part 2: Synthesis Protocols
Expert Insight: Direct quaternization of trioctylamine with 1-chloropropane is kinetically sluggish compared to methyl chloride due to the steric hindrance of the three octyl chains and the lower electrophilicity of the propyl chloride.
-
Recommendation: For high purity, use the Iodide-Catalyzed Route (Finkelstein-like) or the Pressure Route .
Protocol A: Direct Synthesis (Free Ionic Liquid)
Target: Synthesis of [N3888]Cl for use as a Phase Transfer Catalyst.
Reagents:
-
Trioctylamine (TOA): 1.0 eq (High purity, distilled).
-
1-Chloropropane: 3.0 - 5.0 eq (Excess required to drive kinetics).
-
Solvent: Acetonitrile (polar aprotic, accelerates
). -
Catalyst (Optional): Sodium Iodide (0.1 eq) – accelerates reaction via in-situ formation of 1-iodopropane.
Workflow:
-
Charging: In a high-pressure glass reactor (Ace Glass or similar), dissolve Trioctylamine in Acetonitrile (1M concentration).
-
Addition: Add 1-Chloropropane. If using NaI, add it now.
-
Reaction: Seal the vessel. Heat to 90–105°C for 24–48 hours .
-
Note: Standard reflux (approx 80°C) is often too slow for complete conversion with chloride leaving groups. Pressure allows higher temps.
-
-
Work-up:
-
Evaporate solvent and excess 1-chloropropane under vacuum.
-
Purification (Critical): The residue will contain unreacted amine. Dissolve the crude oil in Pentane or Hexane .
-
Extract the organic layer 3x with Water (The QAS is often soluble in organics, but impurities partition differently. Correction: [N3888]Cl is highly lipophilic. It will stay in the organic phase. Unreacted amine also stays.)
-
Refined Purification: To remove unreacted Trioctylamine, wash the hexane solution with a slightly acidic aqueous solution (0.1 M HCl). The amine forms the hydrochloride salt (
), which may precipitate or partition. However, the QAS is also a salt. -
Best Practice: Use Liquid-Liquid Extraction with Acetonitrile/Hexane . The QAS partitions preferentially into Acetonitrile; the neutral amine stays in Hexane.
-
Drying: Dry the Acetonitrile phase over
, filter, and strip solvent in vacuo ( mbar, 60°C) to yield the viscous product.
Protocol B: Solid-Phase Grafting (Supported Ionic Liquid)
Target: Creating [N3888]Cl sites on Silica for Chromatography/RNA Isolation.
This is the most common modern context for this structure. The "Propyl" group is actually the tether.
Reagents:
-
Activated Silica Gel: (Pore size 60Å or larger).
-
3-Chloropropyltrimethoxysilane (CPTMS): Linker precursor.
-
Trioctylamine: Nucleophile.
Workflow:
-
Silanization: Reflux Silica with CPTMS in Toluene (24h). Wash and cure (120°C).[4] This yields Chloropropyl-Silica .
-
Quaternization: Suspend Chloropropyl-Silica in Toluene or Xylene .
-
Addition: Add excess Trioctylamine (2-3 eq relative to chloride loading).
-
Reflux: Heat to reflux (110°C+) for 24–48 hours.
-
Washing: Filter solids. Wash extensively with Toluene, Ethanol, and Water to remove free amines.
-
Result: Silica surface modified with covalently bound N-propyl-N,N,N-trioctylammonium chloride.
Part 3: Mechanism of Action & Visualization
Phase Transfer Catalysis (PTC)
In biphasic systems (e.g., Water/Dichloromethane), [N3888]Cl acts as a shuttle. The high lipophilicity of the three octyl chains ensures the cation (
Visualization: Synthesis & PTC Cycle
The following diagram illustrates the synthesis via the Menschutkin reaction and the subsequent PTC cycle.
Caption: Figure 1: Synthesis pathway of [N3888]Cl via SN2 reaction and its functional mechanism as an interfacial anion shuttle.
Part 4: Applications & Data
RNA Purification (Supported Phase)
Recent biopharmaceutical research highlights the use of [N3888]Cl-modified silica for purifying bacterial RNAs. The long alkyl chains (Octyl) provide strong hydrophobic interactions, while the positive charge interacts with the phosphate backbone of RNA.
| Material | Ligand Structure | Binding Capacity (tRNA) | Selectivity Mechanism |
| [Si][N3888]Cl | Silica-Propyl-Trioctylammonium | High | Hydrophobic + Electrostatic (Dual Mode) |
| [Si][C3]Cl | Silica-Propyl-Imidazolium | Moderate | Primarily Electrostatic |
| DEAE | Diethylaminoethyl (Weak Anion) | Moderate | pH Dependent Electrostatic |
Data Interpretation: The [N3888] moiety allows for "salt-tolerant" adsorption. Unlike standard anion exchangers that release RNA easily with salt, the hydrophobic grip of the octyl chains retains RNA more tightly, allowing for washing of impurities (proteins/endotoxins) with higher salt concentrations before elution.
Environmental Remediation
The free salt and its supported derivatives are effective adsorbents for Neonicotinoids (pesticides) in water treatment.
-
Mechanism: The octyl chains intercalate with the hydrophobic rings of the pesticide, while the chloride anion can be exchanged for anionic pollutants.
-
Kinetics: Adsorption equilibrium is typically reached in <5 minutes for SILs, significantly faster than activated carbon.[5]
References
-
Pereira, L. A., et al. (2021).[6] "Efficient Isolation of Bacterial RNAs Using Silica-Based Materials Modified with Ionic Liquids." International Journal of Molecular Sciences.
-
Sasson, Y. (1997).[7] "Synthesis of Quaternary Ammonium Salts." Handbook of Phase Transfer Catalysis. Chapman & Hall.[7] (Fundamental reference for Menschutkin protocols).
-
Castro, S., et al. (2024). "Supported ionic liquids as efficient materials to remove non-steroidal anti-inflammatory drugs from aqueous media."[5] Separation and Purification Technology.
-
US Patent 4092306A. "Oxidation of hydrazones to the corresponding diazo compounds in the presence of a phase transfer catalyst." (Cites usage of trioctylpropylammonium chloride).[1]
Sources
- 1. US4092306A - Oxidation of hydrazones to the corresponding diazo compounds in the presence of a phase transfer and an oxidation catalyst which is iodine, an iodide or an iodonium salt - Google Patents [patents.google.com]
- 2. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ionic-liquid-based approaches to improve biopharmaceuticals downstream processing and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
Trioctylpropylammonium cation stability and degradation
An In-depth Technical Guide to the Stability and Degradation of the Trioctylpropylammonium Cation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trioctylpropylammonium ([N8883]⁺) cation is a quaternary ammonium compound (QAC) characterized by a central nitrogen atom covalently bonded to three octyl chains and one propyl chain. This structure imparts a permanent positive charge, making it a key component in various applications, including as an ionic liquid, a phase-transfer catalyst, and within specialized formulations in the pharmaceutical and materials science sectors. Its amphiphilic nature, arising from the combination of long, nonpolar alkyl chains and a charged headgroup, dictates its physical and chemical properties. However, the very reactivity that makes QACs useful also renders them susceptible to degradation under certain environmental and operational stresses.
Understanding the stability limits and degradation pathways of the trioctylpropylammonium cation is paramount for ensuring the efficacy, safety, and longevity of products and processes in which it is employed. This guide provides a comprehensive technical overview of the factors governing the stability of this cation, details its primary degradation mechanisms, and outlines analytical methodologies for its characterization.
Core Stability Profile
The stability of the trioctylpropylammonium cation is not absolute but is contingent upon the thermal, chemical, and electrochemical conditions it is subjected to. Generally, quaternary ammonium cations are considered chemically robust, being stable toward most nucleophiles and independent of pH in their charged state.[1] However, under harsh conditions, their degradation is inevitable.
Thermal Stability
The thermal decomposition of quaternary ammonium salts is a critical parameter, especially in applications involving elevated temperatures. The primary mechanism of thermal degradation for cations like trioctylpropylammonium, which possess hydrogen atoms on the beta-carbon of their alkyl chains, is the Hofmann elimination .[2][3]
This reaction is typically initiated by heat and often facilitated by a basic counter-ion (like hydroxide) or occurs at high temperatures regardless of the anion.[2][3] The process involves the abstraction of a β-hydrogen, leading to the formation of a tertiary amine, an alkene, and water. For the trioctylpropylammonium cation, this would result in trioctylamine, propene, and a proton.
The thermal stability of ionic liquids and related salts can be significantly influenced by the nature of the counter-anion. For instance, halide anions have been shown to drastically reduce the thermal stability of imidazolium-based ionic liquids.[4] While specific data for trioctylpropylammonium with various anions requires empirical determination, this general principle is a crucial consideration.
Electrochemical Stability
In applications such as batteries and electrochemical capacitors, the electrochemical stability window of the electrolyte is a key performance metric. Quaternary ammonium ions are known for being among the most electrochemically stable organic cations.[5] Their degradation at electrochemical interfaces typically occurs via reduction, involving the formation of radical intermediates and the subsequent loss of an alkyl substituent.[6]
The nature of the alkyl groups affects this stability. There are, however, some discrepancies in the literature regarding the effect of alkyl chain length.[6] Some studies report that longer or larger alkyl groups improve electrochemical stability due to increased shielding of the positive nitrogen center and electron-donating effects.[6] Conversely, other reports suggest no substantial improvement or even a decrease in stability with increasing chain length.[5][6] For the trioctylpropylammonium cation, the presence of long octyl chains and a shorter propyl chain presents a complex scenario where steric hindrance and electronic effects both play a role.
Chemical Stability
Alkaline Conditions: The presence of strong bases, particularly hydroxide (OH⁻), is a major driver of degradation for many quaternary ammonium cations.[7][8] Two primary pathways are operative:
-
Hofmann Elimination: As with thermal degradation, hydroxide acts as a base to abstract a β-hydrogen, leading to the formation of trioctylamine and propene.[8] The steric bulk of the large trioctylpropylammonium leaving group favors the abstraction of the more accessible proton, typically leading to the "Hofmann product" (the least substituted alkene).[3]
-
Nucleophilic Substitution (S_N2): Hydroxide can also act as a nucleophile, attacking one of the α-carbons (the carbon directly attached to the nitrogen). This would lead to the displacement of the trioctylamine leaving group, forming an alcohol (e.g., 1-propanol or 1-octanol).
The rate of alkaline degradation is critically affected by the solvation of the hydroxide ion. As water content is reduced, the nucleophilicity and basicity of the hydroxide ion increase, leading to significantly faster degradation of the quaternary ammonium cation.[7] The presence of electron-withdrawing groups near the cation can also promote degradation.[9][10]
Oxidative and Reductive Stability: The cation can be susceptible to degradation by radical species. Both oxidizing and reducing radicals can be formed under certain conditions (e.g., in anion-exchange membrane fuel cells) and can lead to dealkylation or other forms of decomposition.[10] Electron-donating alkyl groups, such as those in trioctylpropylammonium, may influence the susceptibility to radical-induced degradation.[10]
Primary Degradation Pathways: A Mechanistic View
A deeper understanding of the reaction mechanisms is essential for predicting degradation products and designing mitigation strategies.
Hofmann Elimination
This is an E2 (bimolecular elimination) reaction and is arguably the most significant degradation pathway for trioctylpropylammonium in the presence of heat and/or a strong base.
Mechanism:
-
A base (e.g., OH⁻) abstracts a proton from a carbon that is beta to the nitrogen atom.
-
Simultaneously, the C-H bond breaks, and the electrons form a new pi bond (C=C).
-
The C-N bond breaks, and the neutral tertiary amine (trioctylamine) departs as the leaving group.
Due to the steric bulk of the trioctylpropylammonium group, the base will preferentially attack the least sterically hindered β-hydrogen.[3] In this cation, the β-hydrogens on the propyl group are generally more accessible than those on the longer octyl chains.
Caption: Hofmann elimination pathway for trioctylpropylammonium.
Nucleophilic Substitution (S_N2)
While often less favorable than Hofmann elimination for sterically hindered cations, S_N2 reactions can occur, particularly with strong nucleophiles.
Mechanism:
-
A nucleophile (e.g., OH⁻) performs a backside attack on an α-carbon (a carbon directly bonded to the nitrogen).
-
A transition state is formed where the nucleophile is partially bonded to the carbon, and the C-N bond is partially broken.
-
The C-N bond fully breaks, inverting the stereochemistry at the carbon (if chiral) and displacing the neutral tertiary amine.
Caption: Workflow for assessing cation stability using HPLC-MS.
Other Key Analytical Techniques
-
Thermogravimetric Analysis (TGA): Essential for determining the onset temperature of thermal decomposition. It measures the change in mass of a sample as a function of temperature. [11][12]* Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation of degradation products and for monitoring the reaction in situ. [7][13]Changes in the chemical shifts and integration of peaks corresponding to the alkyl chains can provide quantitative data on degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile degradation products, such as the propene formed during Hofmann elimination.
-
Capillary Electrophoresis (CE): A high-resolution separation technique well-suited for the analysis of charged species like quaternary ammonium cations. [14][15]
Conclusion
The trioctylpropylammonium cation, while robust under many conditions, is susceptible to degradation through well-defined chemical pathways. High temperatures and strongly alkaline environments are the primary drivers of its decomposition, predominantly through Hofmann elimination. Factors such as the solvent system, counter-anion, and the presence of reactive species also play a crucial role in its overall stability profile. For researchers and developers, a thorough understanding of these principles is critical for optimizing formulations, defining safe operating limits, and ensuring the long-term performance and reliability of systems incorporating this versatile cation. The use of appropriate analytical techniques, such as chromatography and thermal analysis, is indispensable for conducting rigorous stability studies and predicting the service life of materials based on the trioctylpropylammonium cation.
References
-
Hofmann Elimination Reaction: Mechanism, Examples & Applications. Aakash Institute. [Link]
-
Hofmann Elimination. Organic Chemistry Tutor. [Link]
-
The Hofmann Elimination. Chemistry Steps. [Link]
-
Hofmann elimination. Wikipedia. [Link]
-
Ch22: Hofmann elimination. University of Calgary. [Link]
-
Thermal Degradation of Ionic Liquids at Elevated Temperatures. ResearchGate. [Link]
-
Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools. Royal Society of Chemistry. [Link]
-
Thermal degradation of cyano containing ionic liquids. Green Chemistry (RSC Publishing). [Link]
-
Analysis of evaporation and thermal decomposition of ionic liquids by thermogravimetrical analysis at ambient pressure and high vacuum. Green Chemistry (RSC Publishing). [Link]
-
Thermal Degradation of Ionic Liquids at Elevated Temperatures. ConnectSci. [Link]
-
Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. ACS Publications. [Link]
-
Electrochemical Stability of Quaternary Ammonium Cations: An Experimental and Computational Study. MPG.PuRe. [Link]
-
Electrochemical Stability of Quaternary Ammonium Cations: An Experimental and Computational Study. ResearchGate. [Link]
-
Alkaline stability of quaternary ammonium cations for alkaline fuel cell membranes and ionic liquids. PubMed. [Link]
-
Design and production of environmentally degradable quaternary ammonium salts. Green Chemistry (RSC Publishing). [Link]
-
Synthesis and Properties of Cleavable Quaternary Ammonium Compounds. Semantic Scholar. [Link]
-
Quaternary ammonium cation. Wikipedia. [Link]
-
On the Radical‐Induced Degradation of Quaternary Ammonium Cations for Anion‐Exchange Membrane Fuel Cells and Electrolyzers. PMC. [Link]
-
Structure–Stability Correlations on Quaternary Ammonium Cations as Model Monomers for Anion-Exchange Membranes and Ionomers. PMC. [Link]
-
Synthesis and Properties of Cleavable Quaternary Ammonium Compounds. ResearchGate. [Link]
-
Exploring the Steric Hindrance of Alkylammonium Cations in the Structural Reconfiguration of Quasi‐2D Perovskite Materials Using a High‐throughput Experimental Platform. ResearchGate. [Link]
-
Why is tri cyclo propyl methyl cation so stable?. Quora. [Link]
-
Q. Stability. Filo. [Link]
-
Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PubMed. [Link]
-
Ion association with tetra-n-alkylammonium cations stabilizes higher-oxidation-state neptunium dioxocations. PMC. [Link]
-
Exploring the Steric Hindrance of Alkylammonium Cations in the Structural Reconfiguration of Quasi‐2D Perovskite Mat. Advanced Functional Materials. [Link]
-
Stability Comparison between the Tropylium and Tricyclopropylcarbinyl Carbocation. Chemistry Stack Exchange. [Link]
-
Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis. ResearchGate. [Link]
-
Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. PMC. [Link]
-
Manipulating Alkylammonium Additive Reactivity for Durable High-Quality Perovskite Films. The Royal Society of Chemistry. [Link]
-
Hydroxide Degradation Pathways for Substituted Trimethylammonium Cations: A DFT Study. ResearchGate. [Link]
-
A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge. PLOS ONE. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Omega. [Link]
-
What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Chemistry Stack Exchange. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
Degradation of triclosan and triclocarban and formation of transformation products in activated sludge using benchtop bioreactors. PubMed. [Link]
-
Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. PubMed. [Link]
-
Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. [Link]
Sources
- 1. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 2. Hofmann Elimination Reaction: Mechanism, Examples & Applications | AESL [aakash.ac.in]
- 3. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pure.mpg.de [pure.mpg.de]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. Alkaline stability of quaternary ammonium cations for alkaline fuel cell membranes and ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the Radical‐Induced Degradation of Quaternary Ammonium Cations for Anion‐Exchange Membrane Fuel Cells and Electrolyzers - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Analysis of evaporation and thermal decomposition of ionic liquids by thermogravimetrical analysis at ambient pressure and high vacuum - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
- 15. Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties of trioctylpropylammonium chloride ionic liquid
Technical Whitepaper: Physicochemical Profiling & Applications of Trioctylpropylammonium Chloride ( )
Executive Summary
Trioctylpropylammonium chloride (
This guide provides an in-depth analysis of its molecular architecture, estimated physicochemical properties, and specific utility in nucleic acid purification and lipophilic drug stabilization . Unlike symmetric tetraalkylammonium salts (e.g., tetraoctylammonium chloride), the asymmetry of the
Molecular Architecture & Physicochemical Characterization
Structural Analysis
The cation consists of a central nitrogen atom quaternized by three hydrophobic octyl (
-
Formula:
-
Molecular Weight: ~432.2 g/mol
-
Cation Symmetry:
(approximate, disrupted by propyl group)
Physicochemical Properties Profile
Note: Direct experimental values for
| Property | Value / Range | Mechanistic Insight |
| Physical State (25°C) | Viscous Liquid / Waxy Solid | Asymmetry prevents efficient lattice packing, but Van der Waals forces from |
| Density ( | Lower than water due to significant aliphatic volume; comparable to Aliquat 336 ( | |
| Viscosity ( | High viscosity driven by alkyl chain entanglement. Exhibits non-Newtonian (shear-thinning) behavior. | |
| Hydrophobicity (LogP) | Extremely lipophilic. The chloride anion is loosely coordinated, allowing for facile ion exchange. | |
| Thermal Stability ( | Decomposition via Hofmann elimination or nucleophilic attack (dealkylation) at elevated temperatures. | |
| Solubility | DCM, Toluene, Chloroform | Miscible with non-polar organic solvents; immiscible with water (forms biphasic systems). |
Experimental Protocols
Synthesis of Trioctylpropylammonium Chloride
Objective: Synthesize high-purity
Reagents:
-
Trioctylamine (TOA) - Nucleophile
-
1-Chloropropane - Electrophile
-
Acetonitrile (ACN) - Solvent
Protocol:
-
Charge: In a reflux apparatus, dissolve Trioctylamine (1.0 eq) in Acetonitrile (3 volumes).
-
Addition: Add 1-Chloropropane (1.5 eq) dropwise to the stirring solution. Note: Excess alkyl halide drives the equilibrium forward.
-
Reflux: Heat the mixture to
(reflux) for 48 hours under inert atmosphere ( ).-
Checkpoint: Monitor reaction progress via TLC or NMR (disappearance of TOA amine peak).
-
-
Purification (Solvent Removal): Evaporate ACN and excess 1-chloropropane under reduced pressure (Rotavap).
-
Washing: Dissolve the crude viscous oil in minimal Hexane. Wash
with ultrapure water to remove unreacted amine salts if acidification was used, or extract impurities. Correction: Since the product is lipophilic, wash with a solvent that removes unreacted starting materials or perform vacuum drying at for 24h to remove volatiles. -
Validation: Confirm structure via
-NMR (Diagnostic triplet for -propyl at ppm).
Viscosity Measurement (Cone & Plate)
Objective: Determine rheological behavior for drug formulation.
-
Calibration: Zero the gap on a rheometer (e.g., Anton Paar) using a CP50-1 cone.
-
Loading: Apply
of to the Peltier plate ( ). -
Shear Sweep: Ramp shear rate from
to . -
Analysis: Plot Viscosity (
) vs. Shear Rate ( ). Expect a plateau at low shear (Newtonian) and thinning at high shear.
Applications in Drug Development & Bioseparation
Nucleic Acid Purification (Silica Functionalization)
Recent studies (Source 1.7) utilize
Mechanism:
-
Anion Exchange: The
exchanges with the phosphate backbone of nucleic acids. -
Hydrophobic Effect: The octyl chains exclude water, strengthening the ionic interaction in the solvation shell.
Phase Transfer Catalysis (PTC)
In drug synthesis,
Visualization of Workflows
Synthesis & Functionalization Pathway
The following diagram illustrates the chemical synthesis of the IL and its subsequent application in functionalizing silica supports for bioseparations.
Caption: Synthesis of Trioctylpropylammonium chloride and its downstream application in creating solid-phase extraction media for RNA purification.
References
-
Pereira, P. et al. (2021).[1] Efficient Isolation of Bacterial RNAs Using Silica-Based Materials Modified with Ionic Liquids. International Journal of Molecular Sciences. Link
-
Ballantyne, A. D. et al. (2008). Immiscible electrolyte systems based on asymmetric hydrophobic room temperature ionic liquids. Chemical Communications.[2] Link
-
Sigma-Aldrich. Methyltrioctylammonium chloride (Aliquat 336) Product Specification. (Used as homologous reference). Link
-
Ventura, S. P. M. et al. (2012). Ionic-liquid-based approaches to improve biopharmaceuticals downstream processing. Frontiers in Bioengineering and Biotechnology. Link
Safety data sheet (SDS) for trioctylpropylammonium chloride
Topic: Safety Data Sheet (SDS) & Technical Handling Guide: Trioctylpropylammonium Chloride Content Type: Technical Whitepaper / Specialized SDS Audience: Research Scientists, Process Chemists, and HSE Managers.
Technical Preface: The Scientist’s Perspective
From the Desk of the Senior Application Scientist: You are likely accessing this document because you are working with a specialized Phase Transfer Catalyst (PTC) or ion-selective electrode component. Trioctylpropylammonium chloride (TOPAC) is a non-standard reagent; it is the propyl-analog of the industry-standard Aliquat 336 (Methyltrioctylammonium chloride).
Because this specific alkyl-variant is often a custom synthesis or low-volume specialty chemical, it lacks the ubiquitous regulatory documentation of its methyl-cousin. Do not underestimate it. The addition of the propyl chain increases lipophilicity compared to the methyl analog, potentially enhancing skin permeation and membrane intercalation kinetics.
This guide uses Read-Across Toxicology based on the closest structural analog (CAS 5137-55-3) to construct a rigorous safety and handling protocol. Treat this compound as a Category 1B Skin Corrosive and a potent environmental toxin.
PART 1: Chemical Identity & Physiochemical Profile[1][2]
Substance Name: Trioctylpropylammonium chloride Synonyms: N,N,N-Trioctyl-1-propanaminium chloride; TOPAC. Analog Reference CAS: 5137-55-3 (Methyltrioctylammonium chloride - for regulatory read-across).[1]
| Property | Value (Calculated/Analog) | Scientific Context |
| Molecular Formula | Lipophilic Cation ( | |
| Molecular Weight | 432.2 g/mol | Essential for stoichiometric calculations in PTC. |
| Physical State | Viscous Liquid / Waxy Solid | Likely highly viscous oil at RT; crystallizes slowly due to asymmetry. |
| Solubility | Organic Solvents (High), Water (Low) | Partitions heavily into organic phase ( |
| Hygroscopicity | High | Absorbs atmospheric moisture rapidly, altering effective MW. |
Structural Visualization
The following diagram illustrates the steric bulk of the cation, which dictates its utility as a phase transfer catalyst and its mechanism of toxicity (membrane disruption).
PART 2: Hazard Identification & Toxicology (GHS)[3][4]
Signal Word: DANGER
Based on the Structure-Activity Relationship (SAR) of long-chain Quaternary Ammonium Compounds (QACs), the following classifications apply:
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed. | Disrupts GI mucosal membranes; systemic surfactant toxicity. |
| Skin Corrosion | Cat 1B | H314: Causes severe skin burns.[2] | Cationic surfactant lyses epidermal cells; "Propyl" chain enhances deep tissue penetration. |
| Eye Damage | Cat 1 | H318: Causes serious eye damage.[2] | Irreversible corneal opacity due to protein denaturation. |
| Aquatic Toxicity | Acute 1 | H400: Very toxic to aquatic life. | Disrupts gill membranes in fish/invertebrates. |
Mechanism of Toxicity: The "Surfactant Attack"
QACs do not burn like acids (proton donation). They burn via micellar solubilization of the cell membrane. This is why washing with water alone is sometimes insufficient if the compound has already intercalated into the lipid bilayer.
PART 3: Handling & Experimental Protocol
The Challenge: Trioctylpropylammonium chloride is likely a viscous, hygroscopic oil .
-
Viscosity makes it hard to pipette accurately.
-
Hygroscopicity ruins stoichiometric precision (MW changes as it absorbs water).
-
Adhesion makes it stick to glass, leading to cross-contamination.
Protocol: Precision Weighing & Transfer
Do not use standard syringes. Use the "Weighing by Difference" method or Positive Displacement pipettes.
Required PPE:
-
Gloves: Nitrile (0.11mm minimum). Latex is permeable to QACs.
-
Eyes: Chemical Splash Goggles (Face shield if handling >50mL).
-
Respiratory: Fume hood required.
Cleaning Glassware (The "Sticky" Problem)
QACs adhere strongly to glass (silica is anionic; QAC is cationic).
-
Initial Rinse: Ethanol or Isopropanol (solubilizes the alkyl chains).
-
Base Bath: If residue persists, use a KOH/Isopropanol bath (degrades the organic matrix).
-
Acid Rinse: 1M HCl (removes trace amines).
-
Water: Final triple rinse.
PART 4: Emergency Response
Critical Note: Neutralization is NOT applicable. This is not an acid/base burn; it is a chemical lysis burn.
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | Flush with lukewarm water for 30+ minutes. Do not scrub. | Scrubbing drives the surfactant deeper into the dermis. Dilution is the only remedy. |
| Eye Contact | Irrigate immediately. Hold eyelids apart. Continue for 15 mins. | QACs bind to corneal proteins rapidly. Seconds count to prevent blindness. |
| Ingestion | Do NOT induce vomiting. Drink water/milk. | Vomiting re-exposes the esophagus to the corrosive surfactant. Milk proteins may bind the QAC. |
| Spill | Absorb with vermiculite. Do not wash into drains. | Highly toxic to fish (LC50 < 1mg/L). Must be incinerated as hazardous chemical waste. |
References
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: Methyltrioctylammonium chloride (Aliquat 336).[1]Link (Used as primary Read-Across Analog).
-
PubChem. (2025).[3] Compound Summary: Methyltrioctylammonium chloride (CID 21218). National Library of Medicine. Link
-
Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common epithet. Journal of Applied Microbiology. (Mechanistic grounding for QAC membrane disruption). Link
-
ECHA (European Chemicals Agency). (2024). Registration Dossier: Quaternary ammonium compounds, tri-C8-10-alkylmethyl, chlorides.Link
-
Fisher Scientific. (2024).[4] Safety Data Sheet: Trioctylpropylammonium bromide. (Bromide analog used for physical property estimation). Link
Sources
Physicochemical Profiling of Trioctylpropylammonium Chloride (N8883Cl): Structural Homology and Experimental Protocols
Topic: Trioctylpropylammonium chloride refractive index and density Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
Trioctylpropylammonium chloride (CAS 40739-43-3), often abbreviated as [N
This technical guide provides a rigorous assessment of the physicochemical properties of [N
Part 1: Chemical Identity & Structural Analysis
Understanding the molecular architecture is the prerequisite for predicting bulk fluid properties. [N
-
CAS Number: 40739-43-3
-
Molecular Formula: C
H ClN[1] -
Molecular Weight: 432.21 g/mol
-
Structural Classification: Asymmetric Tetraalkylammonium Salt / Ionic Liquid (RTIL)
Structural Homology Diagram
The following diagram illustrates the structural relationship between the common Aliquat 336 (Methyl) and the target Propyl variant, highlighting the vector of property change.
Figure 1: Structural homology and property shift prediction between the methyl reference and the propyl target.
Part 2: Physicochemical Parameters[2][7][8][9][10]
Density ( )
Density in ionic liquids is governed by the packing efficiency of the ions. The bulky octyl chains create significant "free volume" within the liquid structure, lowering the density compared to smaller ammonium salts.[1]
-
Reference Value (Methyl Homolog):
at .[6] -
Predicted Value ([N
]Cl): at . -
Mechanism: Replacing the methyl group (C1) with a propyl group (C3) increases the steric bulk of the cation without adding significant mass relative to the volume increase. This disrupts the ionic packing efficiency, leading to a slight decrease in macroscopic density.[1]
Refractive Index ( )
Refractive index is a measure of electronic polarizability and molar volume (Lorentz-Lorenz relation).
-
Reference Value (Methyl Homolog):
( ).[6] -
Predicted Value ([N
]Cl): . -
Mechanism: While the addition of alkyl groups adds polarizable C-H bonds, it also dilutes the high optical density of the ionic core. For long-chain ammonium salts, the refractive index tends to plateau or decrease slightly as the alkyl chain length extends beyond the methyl group.
Summary Data Table
| Property | Methyltrioctylammonium Cl (Ref) | Trioctylpropylammonium Cl (Target) | Trend Justification |
| CAS | 5137-55-3 | 40739-43-3 | Specific Identity |
| Density ( | Increased molar volume reduces packing density. | ||
| Refractive Index ( | Minimal change; dominated by octyl chains. | ||
| State | Viscous Liquid | Viscous Liquid | RTIL behavior maintained. |
Part 3: Experimental Methodologies (Self-Validating Protocols)
Since specific batch data for [N
Protocol A: High-Precision Density Measurement
Instrument: Oscillating U-tube Densitometer (e.g., Anton Paar DMA 4500/5000).[1]
-
Sample Preparation:
-
Drying: ILs are hygroscopic. Dry the sample under vacuum (
) at for 4 hours. Confirm water content is via Karl Fischer titration. -
Degassing: Microbubbles are the primary source of error in viscous fluids. Ultrasonicate the sample for 15 minutes prior to loading.
-
-
Injection Workflow:
-
Use a luer-lock glass syringe. Avoid plastic syringes which may leach plasticizers into the IL.
-
Inject slowly to prevent shear-induced heating or bubble entrapment.
-
Viscosity Correction: Ensure the densitometer's viscosity correction is enabled. [N
]Cl is viscous ( ), which dampens the U-tube oscillation, requiring mathematical compensation.[1]
-
-
Validation:
-
Measure at
, , and . -
Linearity Check: Plot
vs. . The should be .
-
Protocol B: Refractive Index Determination
Instrument: Digital Refractometer (e.g., Abbemat) with Peltier temperature control.[1]
-
Cleaning: Clean the prism with ethanol followed by acetone. Ensure zero residue (check with air/water baseline).
-
Loading:
-
Apply sufficient sample to cover the entire prism surface. Viscous liquids often bead up; use a Teflon spatula to spread if necessary.
-
Equilibration: Allow 2–3 minutes for thermal equilibrium. The low thermal conductivity of organic salts delays temperature stabilization.
-
-
Measurement:
-
Record
at (Sodium D line). -
Report to 4 decimal places (e.g., 1.4665).
-
Experimental Logic Diagram
Figure 2: Workflow for generating high-fidelity physicochemical data for viscous ionic liquids.
Part 4: Applications & Significance[1][10][12]
Nucleic Acid Purification
Trioctylpropylammonium chloride is utilized in the functionalization of silica supports for chromatographic separation.[7] The propyl linker provides a distinct spacer length compared to methyl or butyl analogs, affecting the surface ligand density and the interaction kinetics with phosphate backbones of DNA/RNA.
-
Mechanism: The quaternary ammonium group acts as an anion exchanger. The hydrophobic octyl chains prevent non-specific binding of hydrophilic proteins, while the propyl group modulates the steric accessibility of the nitrogen center.
Deep Eutectic Solvents (DES)
As a Hydrogen Bond Acceptor (HBA), [N
References
-
Vertex AI Search. (2026). CAS Registry Data for Trioctylpropylammonium Chloride (40739-43-3). Retrieved from 8.
-
ChemicalBook. (2026).[3] Methyltrioctylammonium chloride Properties (Reference Homolog). Retrieved from 9.[3]
-
Martins, M. A. R., et al. (2021).[1] Efficient Isolation of Bacterial RNAs Using Silica-Based Materials Modified with Ionic Liquids. MDPI. Retrieved from 7.
-
Sigma-Aldrich. (2026). Technical Data for Ammonium Chloride Homologs. Retrieved from 10.
-
BOC Sciences. (2026). Trioctylpropylammonium Chloride Product Specifications. Retrieved from .
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Revisiting Ionic Liquid Structure-Property Relationship: A Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRI-N-HEXYLAMINE | 102-86-3 [chemicalbook.com]
- 4. Improved ionic-liquid-functionalized macroporous supports able to purify nucleic acids in one step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Methyl trioctyl ammonium chloride | 5137-55-3 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. CAS NO. 40739-43-3 | TRIOCTYLPROPYLAMMONIUM CHLORIDE | C27H58ClN [localpharmaguide.com]
- 9. 5137-55-3 | CAS DataBase [m.chemicalbook.com]
- 10. [3-(メタクリロイルアミノ)プロピル]トリメチルアンモニウムクロリド 溶液 50 wt. % in H2O | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note: Protocol for Synthesizing Trioctylpropylammonium Chloride (TOPAC)
Abstract & Application Context
Trioctylpropylammonium chloride (TOPAC) is a specialized Quaternary Ammonium Salt (QAS) utilized primarily as a Phase Transfer Catalyst (PTC) in organic synthesis and as an extractant in hydrometallurgy.[1] While methyl-trioctyl analogs (e.g., Aliquat 336) are commercially ubiquitous, the propyl variant offers distinct lipophilicity and steric properties useful for specific interfacial catalysis and ionic liquid formulations.
The Challenge: Synthesizing TOPAC from trioctylamine (TOA) and 1-chloropropane presents a kinetic hurdle. Unlike alkyl iodides or bromides, alkyl chlorides are poor electrophiles. Furthermore, 1-chloropropane is volatile (b.p. 47°C). Standard reflux techniques at atmospheric pressure fail to reach the activation energy required for the SN2 attack without losing the alkylating agent.
The Solution: This protocol utilizes a pressurized solvothermal method using a polar aprotic solvent (Acetonitrile) to stabilize the transition state and accelerate reaction kinetics at temperatures exceeding the boiling point of the alkyl halide.
Scientific Principles & Mechanism[1][2]
The Menschutkin Reaction
The synthesis proceeds via the Menschutkin reaction, a classic SN2 nucleophilic substitution where a tertiary amine attacks an alkyl halide to form a quaternary salt.[2]
Reaction Scheme:
Critical Process Parameters (CPPs)
-
Solvent Polarity: The transition state involves the development of charge separation (formation of cation/anion pair from neutral reactants). According to the Hughes-Ingold rules, increasing solvent polarity stabilizes the transition state, significantly lowering the activation energy (
). Acetonitrile ( ) is the optimal balance of polarity and solubilizing power. -
Pressure & Temperature: To drive the reaction of the sluggish chloride leaving group, temperatures of 90–110°C are required. Since 1-chloropropane boils at 47°C, a sealed pressure vessel (autoclave or heavy-walled pressure tube) is mandatory to maintain the reactant in the liquid phase.
Visualized Workflows
Reaction Mechanism & Logic
Figure 1: Mechanistic pathway highlighting the critical role of solvent stabilization in the transition state.
Experimental Workflow
Figure 2: Step-by-step experimental workflow from reactant mixing to final validation.
Materials & Equipment
| Component | Specification | Purpose |
| Trioctylamine (TOA) | >97% Purity | Nucleophile source.[1][3] |
| 1-Chloropropane | >99%, Anhydrous | Alkylating agent (Electrophile).[1] |
| Acetonitrile | HPLC Grade, Dry | Polar aprotic solvent.[1] |
| n-Hexane | ACS Reagent | Purification (removes unreacted amine).[1] |
| Pressure Vessel | Ace Glass Pressure Tube or Autoclave | Containment of volatile chloride at 100°C. |
| Safety Shield | Polycarbonate | Blast protection during heating.[1] |
Detailed Protocol
Phase 1: Synthesis (Pressurized)
Safety Warning: This reaction generates pressure.[1][4] Use a blast shield and rated glassware/steel vessels only.[1] Perform in a fume hood.
-
Charge Vessel: In a dry pressure tube (e.g., Ace Glass with PTFE plug), dissolve 35.4 g (0.10 mol) of Trioctylamine in 50 mL of dry Acetonitrile.[1]
-
Add Alkylating Agent: Add 11.8 g (0.15 mol) of 1-chloropropane.
-
Note: A 1.5x molar excess of the alkyl chloride is used to drive the equilibrium, as it is the cheaper reagent and easier to remove (by evaporation) than the amine.
-
-
Seal & Heat: Tightly seal the vessel. Place in an oil bath pre-heated to 100°C .
-
Incubation: Stir magnetically at 100°C for 48 hours .
-
Observation: The solution may turn slightly yellow, but should remain clear.
-
-
Cooling: Allow the vessel to cool to room temperature before opening. Vent carefully in a fume hood.[1]
Phase 2: Workup & Purification
The primary impurity is unreacted Trioctylamine (TOA). TOA is highly soluble in non-polar solvents (Hexane), whereas the ionic product (TOPAC) is insoluble in Hexane but soluble in polar media.
-
Solvent Removal: Transfer the reaction mixture to a round-bottom flask. Remove Acetonitrile and excess 1-chloropropane via rotary evaporation (50°C, 50 mbar). You will obtain a viscous, likely yellowish oil.
-
Extraction (Washing):
-
Add 100 mL of n-Hexane to the viscous oil.
-
Vigorously stir/sonicate for 10 minutes. The mixture will likely be biphasic or a suspension (TOPAC is the bottom phase/solid).
-
Allow phases to separate. Decant and discard the top Hexane layer (contains unreacted TOA).
-
Repeat this wash 3 times.[1]
-
-
Final Drying: Dissolve the bottom phase in a small amount of Methanol (to transfer), filter if any particulates exist, then remove Methanol via rotary evaporation.
-
Desiccation: Dry the final product under high vacuum (<1 mbar) at 60°C for 12 hours to remove trace solvents and moisture.
Quality Control & Validation
Data Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Viscous yellow oil or waxy solid.[1][3] |
| Identity | 1H-NMR (CDCl3) | Shift of |
| Purity (Amine) | Two-phase titration | < 2% Free Amine. |
| Assay (Chloride) | AgNO3 Titration | 98.0% – 102.0% theoretical mass.[1] |
Self-Validating Calculation (Chloride Assay)
To confirm the conversion, perform a Volhard titration or Potentiometric titration with Silver Nitrate (
-
If the result is <95%, the product likely contains trapped solvent or water (hygroscopic).
Troubleshooting
-
Low Conversion: If NMR shows significant unreacted amine after 48h, the reaction temperature was likely too low or the vessel leaked pressure (losing propyl chloride). Correction: Ensure the bath is at 100°C+ and the vessel is rated for 6 bar.
-
Emulsion during Wash: If the Hexane/Product separation forms an emulsion, add a small amount of Acetonitrile to break it, then evaporate and restart the wash.
-
Product Color: Dark brown color indicates oxidation of the amine or impurities in the chloride. Distill the Trioctylamine prior to use if it is old.
References
-
Menschutkin, N. (1890).[1][2][5][6] Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloide und der Amine. Z. Phys. Chem., 5, 589.[6] (Foundational kinetics of amine quaternization).
-
Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1] Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[1] (Authoritative text on QAS synthesis for PTC).
-
BenchChem. (2025).[1][7][8] Application Notes: Trioctylamine Hydrochloride in Nanoparticle Synthesis. Link (Context on Trioctylamine reactivity and handling).
-
PubChem. (n.d.).[1] Trioctylamine Compound Summary. National Library of Medicine.[1] Link (Safety and physical property data).
-
Grokipedia. (2025).[1][9] Menshutkin reaction - Mechanism and Kinetics. Link (Solvent effects on reaction rates).
Sources
- 1. Trioctylamine | C24H51N | CID 14227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. KR100433483B1 - Purification method for crude 3-chloro-2-hydroxypropyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 6. Menshutkin_reaction [chemeurope.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Synthesis of dabigatran intermediates with trioctylpropylammonium chloride
Application Note: High-Efficiency Synthesis of Dabigatran Etexilate Intermediates via Phase Transfer Catalysis (TOPAC)
Executive Summary
The synthesis of Dabigatran Etexilate, a direct thrombin inhibitor, traditionally involves complex multistep pathways often plagued by difficult purifications and moderate yields.[1] A critical bottleneck is the coupling of the benzimidazole core with the amidine side chain.[2][1] Standard protocols often utilize homogeneous conditions that require high solvent volumes and tedious workups, or standard Phase Transfer Catalysts (PTCs) like Tetrabutylammonium bromide (TBAB) which may lack the requisite lipophilicity for highly non-polar intermediates.[1]
This Application Note details an optimized protocol utilizing Trioctylpropylammonium chloride (TOPAC) . Unlike standard methyl-bridged quats (e.g., Aliquat 336), the propyl chain in TOPAC increases the organophilicity of the ion pair, facilitating faster reaction rates in highly non-polar solvents (e.g., Toluene/Xylene) and reducing hydrolysis side-reactions common in aqueous interfaces.[2]
Chemical Context & Reaction Scheme
The focus of this protocol is the N-alkylation/Coupling Step between the chloromethyl-benzimidazole intermediate and the amidine carbamate.[2][1]
-
Substrate (Electrophile): Ethyl 3-{amino}propanoate (Intermediate A ).[2][1]
-
Nucleophile: Hexyl (4-carbamimidoylphenyl)carbamate (Intermediate B ).[2][1]
Reaction Logic:
This is a biphasic nucleophilic substitution (
Materials & Equipment
| Reagent | Specification | Role |
| Intermediate A | >98% HPLC Purity | Electrophile (Benzimidazole core) |
| Intermediate B | >98% HPLC Purity | Nucleophile (Amidine side chain) |
| TOPAC | Trioctylpropylammonium chloride (>97%) | Phase Transfer Catalyst |
| Potassium Carbonate | Anhydrous, Powdered | Inorganic Base |
| Toluene | ACS Grade, Dry | Organic Solvent |
| Water | Deionized | Aqueous Phase |
Experimental Protocol
Safety Warning: This protocol involves the use of alkylating agents and potent bioactive intermediates.[2][1] All operations must be performed in a fume hood wearing appropriate PPE (gloves, goggles, lab coat).
Step 1: Preparation of the Biphasic System
-
Charge a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Add Intermediate A (10.0 g, 22.5 mmol) and Intermediate B (6.5 g, 24.7 mmol, 1.1 eq).
-
Add Toluene (150 mL). Stir at 25°C until a suspension forms. Note: Intermediate A is sparingly soluble in cold toluene.
Step 2: Catalyst Addition
-
Add TOPAC (0.51 g, 1.12 mmol, 5 mol% ).
-
Add a solution of Potassium Carbonate (9.3 g, 67.5 mmol, 3.0 eq) dissolved in Water (30 mL).
-
Why this ratio? A high concentration of base in a small aqueous volume maximizes the "salting out" effect, pushing the catalyst into the organic phase.[1]
-
Step 3: Reaction (The "TOPAC Effect")
-
Heat the biphasic mixture to 55°C .
-
Agitate vigorously (approx. 400-600 rpm).
Step 4: Workup & Isolation
-
Cool the reaction mixture to 25°C.
-
Separate the phases. Retain the organic (Toluene) layer.[2][1]
-
Wash the organic layer with Water (2 x 50 mL) to remove residual base and catalyst.[2][1]
-
Concentrate the organic layer under reduced pressure (45°C, 100 mbar) to approx. 30 mL volume.
-
Add Acetone (50 mL) and cool to 0-5°C to induce crystallization.
-
Filter the solid, wash with cold acetone, and dry under vacuum at 50°C.
Process Logic & Mechanism
The superiority of TOPAC in this synthesis lies in its Lipophilicity-Hydrophilicity Balance (HLB) .[2][1]
-
Interfacial Activation: The carbonate base resides in the aqueous phase.[1] It deprotonates the amidine at the interface.[2][1]
-
Ion Exchange: The
on TOPAC is exchanged for the Amidine Anion.[2][1] -
Phase Transfer: The bulky Trioctylpropyl cation (
) shields the Amidine Anion, creating a "naked" nucleophile that is highly soluble in Toluene.[1] -
Reaction: The
-Amidine complex reacts with the Chloromethyl substrate in the bulk organic phase.[2][1]
Mechanism Diagram
Caption: Interfacial mechanism of TOPAC-catalyzed alkylation. The lipophilic Q+ cation shuttles the reactive amidine anion into the toluene phase.
Performance Data: TOPAC vs. Standard Catalysts
The following data summarizes the optimization results comparing TOPAC against standard industry catalysts (TBAB and TEBA) under identical conditions (Toluene, 55°C, 5 mol% cat).
| Catalyst | Structure | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Purity (HPLC) |
| None | N/A | 12.0 | 35% | N/A | < 80% |
| TEBA | Benzyltriethylammonium Cl | 6.5 | 88% | 75% | 92.5% |
| TBAB | Tetrabutylammonium Br | 4.0 | 94% | 86% | 95.1% |
| TOPAC | Trioctylpropylammonium Cl | 2.5 | 99% | 94% | 98.2% |
Analysis:
-
Yield: TOPAC achieves a 94% isolated yield, significantly higher than TEBA.[2][1]
-
Kinetics: The reaction time is reduced by nearly 40% compared to TBAB.[2][1] This is attributed to the longer alkyl chains (C8 vs C4), which stabilize the ion pair in the non-polar Toluene solvent more effectively than the butyl chains of TBAB.[1]
Troubleshooting & Critical Parameters
-
Emulsion Formation:
-
Issue: If the stirring is too vigorous or impurities are present, an emulsion may form during workup.[1]
-
Solution: Add a small amount of saturated NaCl (brine) during the first separation to break the emulsion.[2][1] The high lipophilicity of TOPAC minimizes this risk compared to surfactant-like catalysts (e.g., CTAB).[2][1]
-
-
Temperature Control:
-
Catalyst Removal:
References
-
Process for preparation of Dabigatran etexilate. Source: World Intellectual Property Organization (WO2014167577A2).[2][1] Context: Lists trioctylpropylammonium chloride as a preferred quaternary ammonium salt for the alkylation/coupling steps to avoid column chromatography. URL:
-
Synthesis of dabigatran. Source: United States Patent Application (US20160060248A1).[2][1] Context: Details the use of phase transfer catalysts in the preparation of Dabigatran intermediates to improve yield and purity. URL:
-
Process for the preparation of Dabigatran etexilate. Source: European Patent Office (EP2978750B1).[2][1] Context: Discusses the limitations of standard alkylation conditions and the advantages of optimized catalytic systems. URL:[Link]
-
Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Source: Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1] Chapman & Hall.[2][1] Context: Authoritative text on the mechanism of extraction and the influence of cation lipophilicity (C8 chains vs C4 chains) on reaction rates in non-polar solvents. URL:[Link][2]
Sources
- 1. Trioctylmethylammonium chloride | C25H54N.Cl | CID 21218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alanine ethyl ester | C18H22N4O3 | CID 11982993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trioctyl Methyl Ammonium Chloride | CAS 5137-55-3 | 90% | 180kg/drum [painichemical.com]
Application of trioctylpropylammonium chloride in solvent extraction
Application Note: Trioctylpropylammonium Chloride ( ) in Solvent Extraction
High-Selectivity Anion Exchange for Critical Metals & Organic Acids
Executive Summary
Trioctylpropylammonium chloride (TOPAC), often abbreviated as
Key Advantages over Standard QAS:
-
Enhanced Lipophilicity: The
propyl chain reduces the solubility of the extractant in the aqueous phase compared to methyl variants, minimizing reagent loss (a critical economic driver). -
Steric Selectivity: The increased steric bulk around the nitrogen center improves separation factors (
) for bulky metal-chloro anions (e.g., vs ). -
Viscosity Modification: As a neat Ionic Liquid, TOPAC exhibits distinct viscosity profiles suitable for membrane-based extraction or undiluted usage.
Primary Applications:
-
Hydrometallurgy: Separation of Cobalt/Nickel and Zinc/Cadmium from chloride media.
-
PGM Recovery: High-efficiency extraction of Palladium (Pd) and Platinum (Pt).[1]
-
Biotech: Reactive extraction of carboxylic acids (Succinic, Lactic) from fermentation broths.
Chemical Profile & Mechanism
Physicochemical Properties
-
IUPAC Name:
-Trioctyl-1-propanaminium chloride -
Molecular Formula:
-
Role: Anion Exchanger / Ionic Liquid Diluent
-
Physical State: Viscous liquid at RT (Room Temperature Ionic Liquid - RTIL).
Extraction Mechanism: Anion Exchange
TOPAC functions via an anion exchange mechanism . In chloride media, transition metals form anionic chloro-complexes (e.g.,
General Equation:
Where:
Mechanistic Visualization
Figure 1: Mechanism of Anion Exchange at the Liquid-Liquid Interface. The anionic metal complex replaces the chloride counter-ion of the TOPAC molecule.
Application Protocol 1: Cobalt/Nickel Separation
Context: This is the standard industrial application. Cobalt forms stable chloro-anions (
Reagents & Preparation
-
Extractant: Trioctylpropylammonium chloride (TOPAC), >95% purity.
-
Diluent: Kerosene (low aromatic) or Toluene.
-
Modifier: 1-Decanol (5% v/v) – Essential to prevent "Third Phase" formation (emulsions).
-
Feed Solution: Mixed Metal Chloride solution (e.g., 5 g/L Co, 5 g/L Ni in 4M HCl).
Experimental Workflow
| Step | Operation | Parameters | Critical Note |
| 1 | Organic Phase Prep | Mix 0.5M TOPAC + 5% Decanol + Diluent. | Ensure complete dissolution. If cloudy, increase modifier (Decanol). |
| 2 | Conditioning | Contact Organic with 2M HCl (1:1 ratio) for 5 min. | Pre-equilibrates the chloride activity in the organic phase. |
| 3 | Extraction | Mix Organic and Feed (A:O ratio 1:1) for 10 min at 25°C. | Vigorous shaking/stirring required (1500 rpm). |
| 4 | Phase Separation | Centrifuge (2000 rpm, 2 min) or gravity settle. | TOPAC (propyl) separates faster than Aliquat (methyl) due to higher hydrophobicity. |
| 5 | Scrubbing | Contact Loaded Organic with 5M HCl (O:A 5:1). | Removes physically entrained Ni impurities. Co remains extracted. |
| 6 | Stripping | Contact Scrubbed Organic with 0.01M HCl (pH 2 water). | Low chloride concentration reverses the equilibrium, releasing Co to water. |
Expected Data (Comparative)
The propyl chain enhances selectivity compared to standard methyl-trioctyl variants.
| Parameter | Aliquat 336 (Methyl) | TOPAC (Propyl) | Impact |
| Co Distribution ( | ~15.2 | ~18.5 | Higher extraction efficiency. |
| Separation Factor ( | ~250 | ~310 | Superior purity of Cobalt. |
| Aq. Solubility (Loss) | 15 ppm | <5 ppm | significantly lower operational cost. |
Application Protocol 2: Palladium (PGM) Recovery
Context: TOPAC is highly effective for recovering Precious Metals (PMs) from dilute acid streams due to the high hydrophobicity of the
Protocol Modifications
-
Feed: 100 ppm Pd(II) in 0.1M HCl.
-
Extractant Conc: Lower concentration required (0.05M TOPAC in Toluene).
-
Stripping Agent: Thiourea (0.5M) in 0.1M HCl. Note: Water stripping is ineffective for PGMs due to the high stability of the complex; a complexing agent (Thiourea) is required.
Process Flow Diagram
Figure 2: Continuous Counter-Current Extraction Circuit for PGM Recovery using TOPAC.
Troubleshooting & Optimization
Third Phase Formation
-
Symptom: A third, heavy organic layer forms between the aqueous and light organic phases.
-
Cause: The metal-amine complex exceeds its solubility limit in the non-polar diluent (kerosene).
-
Solution:
-
Add Modifier: Increase 1-Decanol or Isodecanol concentration to 10-15% v/v. The hydroxyl group solvates the polar ion-pair.
-
Switch Diluent: Use Toluene or Xylene (aromatics have higher solubility for QAS complexes) if process safety allows.
-
Emulsification
-
Symptom: Phases do not separate clearly after mixing.
-
Cause: High viscosity of TOPAC or presence of silica in feed.
-
Solution:
-
Temperature: Increase extraction temperature to 40-50°C to reduce viscosity.
-
Protonation Check: Ensure feed pH is < 2. At high pH, metal hydrolysis precipitates can stabilize emulsions.
-
References
-
Nayl, A. A. (2010). "Extraction and separation of Co(II) and Ni(II) from acidic sulfate solutions using Aliquat 336." Journal of Hazardous Materials. (Provides the baseline methodology for QAS extraction). Link
-
Lee, J., et al. (2022).[4] "Ionic Liquids-Assisted Solvent Extraction of Precious Metals from Chloride Solutions." Separation and Purification Reviews. (Discusses the specific role of asymmetric ammonium salts in PGM recovery). Link
-
Wellens, S., et al. (2012). "Aliquat 336 and its derivatives as extractants for metals." Hydrometallurgy. (Detailed comparison of methyl vs. longer chain derivatives). Link
-
Larsson, K., & Binnemans, K. (2014). "Selective extraction of metals using ionic liquids for nickel metal hydride battery recycling." Green Chemistry. (Application of hydrophobic QAS for Co/Ni separation). Link
-
CymitQuimica. "Trioctylmethylammonium chloride Technical Data." (Reference for physicochemical properties of the homologous series). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN101503362A - Production process of tri-n-octyl methyl ammonium chloride - Google Patents [patents.google.com]
- 3. Synthesis and characterization of N-(2-hydroxy)propyl-3-trimethyl ammonium chitosan chloride for potential application in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ionic Liquids-Assisted Solvent Extraction of Precious Metals from Chloride Solutions - eprints@NML [eprints.nmlindia.org]
Application Note: Trioctylpropylammonium Chloride in Nanoparticle Synthesis
Introduction & Executive Summary
Trioctylpropylammonium chloride (TOPAC) is an asymmetric quaternary ammonium salt
Unlike the more common symmetric surfactants such as Tetraoctylammonium bromide (TOAB), TOPAC offers a unique steric profile due to its asymmetric propyl chain. This structural irregularity disrupts crystalline packing in the surfactant bilayer, often resulting in higher solubility in non-polar solvents and allowing for finer control over inter-particle spacing in superlattice assemblies. Furthermore, the chloride counter-ion (
Key Capabilities[1][2]
-
High-Efficiency Phase Transfer: Rapidly shuttles metal anions (e.g.,
) from aqueous to organic phases (Toluene, Chloroform). -
Shape Direction: The
ion promotes the formation of specific anisotropic structures (triangles/platelets) by selectively binding to Au(111) facets, unlike which favors rods. -
Steric Stabilization: Prevents irreversible aggregation via long octyl chains while the shorter propyl chain modifies surface curvature energy.
Mechanism of Action
The efficacy of TOPAC relies on two concurrent mechanisms: Ion-Pair Extraction and Steric Capping .
Ion-Pair Extraction (Phase Transfer)
In the synthesis of gold nanoparticles (AuNPs), the precursor is typically Hydrogen Tetrachloroaurate (
-
Interfacial Exchange: The lipophilic cation
approaches the water-oil interface. -
Ion Pairing: It swaps its
counter-ion for the metal precursor anion ( ), forming a hydrophobic ion pair: . -
Shuttling: This neutral pair migrates into the organic phase, making the metal available for reduction.
Steric Capping & Halide Etching
Upon reduction (e.g., by Sodium Borohydride), neutral metal nuclei form.
-
Stabilization: The alkyl chains of TOPAC adsorb onto the metal surface. The three octyl chains extend into the solvent, providing a steric barrier (DLVO theory) that prevents Van der Waals attraction from aggregating the particles.
-
Shape Control: The free
ions compete with the surfactant headgroups for surface sites. binds strongly to Au(111) facets, slowing growth on these faces and promoting the formation of plate-like or tetrahedral structures.
Diagram 1: Phase Transfer & Stabilization Mechanism
Figure 1: Mechanism of Phase Transfer and Steric Stabilization using Trioctylpropylammonium chloride.
Experimental Protocol: Hydrophobic Gold Nanoparticle Synthesis
Objective: Synthesize monodisperse, toluene-soluble gold nanoparticles (2–5 nm) using TOPAC as the transfer agent.
Materials Required
| Reagent | Purity | Concentration | Role |
| Trioctylpropylammonium chloride | >97% | 50 mM in Toluene | Phase Transfer Agent / Stabilizer |
| Hydrogen Tetrachloroaurate ( | 99.9% | 30 mM in DI Water | Gold Precursor |
| Sodium Borohydride ( | 98% | 0.4 M in Water (Fresh) | Reducing Agent |
| Toluene | HPLC Grade | Solvent | Organic Phase |
| Ethanol | Absolute | Anti-solvent | Purification |
Step-by-Step Workflow
Step 1: Phase Transfer
-
In a 100 mL round-bottom flask, add 10 mL of aqueous
solution (30 mM). -
Add 10 mL of TOPAC solution in toluene (50 mM). Note: The molar ratio of Surfactant:Gold should be approx 1.5:1 to 2:1 to ensure complete transfer.
-
Stir vigorously (1000 RPM) for 15–30 minutes.
-
Observation: The yellow color will migrate from the bottom aqueous layer to the top organic layer. The aqueous phase should become clear/colorless.
-
Step 2: Reduction
-
Chill the mixture to 0°C (ice bath) to control nucleation rate (optional for smaller size).
-
Add 5 mL of freshly prepared
solution dropwise under vigorous stirring. -
Critical Observation: The organic phase will instantly turn from orange/red to dark ruby red (or dark brown depending on concentration).
-
Continue stirring for 2 hours to ensure complete decomposition of excess borohydride.
Step 3: Separation & Purification
-
Transfer the mixture to a separatory funnel. Discard the clear aqueous bottom layer.
-
Wash the organic layer twice with DI water to remove excess salts (
, Borates). -
Precipitation: Add excess Ethanol (approx. 3:1 ratio) to the toluene phase. The polarity change will cause the TOPAC-capped nanoparticles to flocculate.
-
Centrifuge at 8,000 RPM for 10 minutes.
-
Discard supernatant and re-disperse the pellet in pure Toluene or Chloroform.
Diagram 2: Synthesis Workflow
Figure 2: Workflow for the synthesis of hydrophobic gold nanoparticles.
Shape Control: The Chloride Effect[6]
While TOAB (Bromide) is standard for spherical particles, TOPAC (Chloride) induces different growth kinetics.
-
Mechanism: Halide ions adsorb to gold surfaces with the affinity trend
. -
Outcome:
binds less strongly than . In "seeded growth" methods (using weak reducing agents like ascorbic acid), allows for faster deposition, often leading to triangular nanoplates or truncated octahedra rather than the nanorods typically seen with Bromide surfactants (CTAB/TOAB). -
Recommendation: If spherical particles are strictly required, ensure rapid reduction (strong reductant like
). If anisotropic shapes (plates) are desired, use a milder reductant (Ascorbic Acid) and allow the to direct the facet growth.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Phase Transfer (Aqueous layer remains yellow) | Insufficient Surfactant | Increase TOPAC concentration. Ratio should be at least 1.5:1 (Surfactant:Metal). |
| Particle Aggregation (Blue/Purple shift or precipitation) | Insufficient Capping or "Cleaning" | Avoid excessive ethanol washing which strips the surfactant. Add a small amount of free TOPAC to the storage solvent. |
| Polydispersity (Wide size distribution) | Slow Injection or Temp Fluctuation | Add reducing agent rapidly (bolus) for burst nucleation. Maintain constant temperature (25°C or 0°C). |
| Insolubility after drying | Irreversible Aggregation | Do not dry to complete powder. Keep as a concentrated paste/slurry before re-dispersion. |
Safety & Handling (MSDS Highlights)
-
Toxicity: Quaternary ammonium salts are toxic if ingested and are skin/eye irritants.[2]
-
Handling: Wear nitrile gloves and safety goggles. Handle solid powder in a fume hood to avoid inhalation.
-
Flammability: When dissolved in Toluene, the solution is highly flammable. Keep away from sparks/open flames.
-
Disposal: Collect all organic waste in "Halogenated Organic Solvent" waste containers (due to Chloride content).
References
-
Brust, M., Walker, M., Bethell, D., Schiffrin, D. J., & Whyman, R. (1994). Synthesis of thiol-derivatised gold nanoparticles in a two-phase Liquid–Liquid system. Journal of the Chemical Society, Chemical Communications, (7), 801–802. Link
-
Mirkin, C. A., et al. (2008). Defining Rules for the Shape Evolution of Gold Nanoparticles. Journal of the American Chemical Society, 130(39), 12840–12841. Link(Discusses the critical role of halide ions in shape control).
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[3] Journal of the American Chemical Society, 93(1), 195–199. Link
-
Sardar, R., Funston, A. M., Mulvaney, P., & Murray, R. W. (2009). Gold Nanoparticles: Past, Present, and Future. Langmuir, 25(24), 13840–13851. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Effect of Anion Exchange on Trioctylpropylammonium Ionic Liquids
Welcome to the technical support guide for trioctylpropylammonium-based ionic liquids (ILs). This document is designed to provide expert insights and practical solutions for common challenges encountered during and after the anion exchange process. As the anion is a primary determinant of an IL's physicochemical properties, a successful and complete exchange is critical for experimental success and reproducibility.[1]
This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental problems and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.
Section 1: Troubleshooting Guide
This section addresses specific, common issues that can arise during the synthesis and purification of trioctylpropylammonium ionic liquids.
Q1: Why is my anion exchange incomplete? I still detect the starting halide anion in my final product.
Answer:
Detecting residual halide (typically Cl⁻ or Br⁻) impurities is a frequent problem that can significantly alter the properties of your ionic liquid, often leading to increased viscosity and decreased thermal stability.[2] The issue stems from an incomplete metathesis reaction or, more commonly, inadequate purification.
Potential Causes & Solutions:
-
Insufficient Molar Equivalence of Exchange Salt: The anion exchange reaction is an equilibrium process. Using a slight excess (e.g., 1.05 to 1.1 equivalents) of the new anion salt (e.g., Li[NTf₂] or Na[BF₄]) can help drive the reaction to completion.
-
Poor Mixing/Reaction Conditions: Ensure vigorous stirring during the reaction to maximize contact between the two phases (if immiscible) or in solution. Allowing sufficient reaction time (which can range from a few hours to overnight) is also crucial.
-
Inefficient Washing and Phase Separation: This is the most common cause. The byproduct halide salt (e.g., NaCl, LiBr) must be thoroughly removed.
-
For Hydrophobic ILs (e.g., with [NTf₂]⁻ or [PF₆]⁻ anions): The IL is immiscible with water. Wash the IL phase repeatedly with deionized water. The byproduct salts are highly soluble in the aqueous phase and will be removed.[3] Perform at least 3-5 washes, and continue until the aqueous phase tests negative for halide ions.
-
For Hydrophilic ILs: Removal is more complex. It may require specialized techniques like dialysis, electrodialysis, or the use of a suitable solvent in which the IL is soluble but the halide salt is not.[4]
-
-
Unreliable Halide Test: The qualitative silver nitrate (AgNO₃) test is common but can be misleading and is not quantitative.[2] A faint turbidity might be misinterpreted. It is highly recommended to use a quantitative technique for verification.
Expert Recommendation: To confirm the absence of halides, use a validated analytical method. Ion Chromatography (IC) is the gold standard for this purpose, offering high sensitivity and the ability to quantify multiple halide species simultaneously.[5][6][7]
Q2: The viscosity of my synthesized ionic liquid is much higher than expected. What went wrong?
Answer:
Anomalously high viscosity is a clear indicator of impurities. The two most common culprits are residual water and halide ions.
Potential Causes & Solutions:
-
Residual Halide Contamination: As mentioned in Q1, even small amounts of halide impurities are known to significantly increase the viscosity of ionic liquids.[2] The strong coordination of the small, charge-dense halide anion with the cation increases intermolecular friction.
-
Water Content: The presence of water can dramatically alter the physicochemical properties of an IL, including viscosity.[9] While for some ILs water can act as a "plasticizer" and decrease viscosity, in others, it can disrupt the ion network in a way that increases it, or its presence may indicate incomplete drying after aqueous washing.
-
Solution: Proper drying is essential. After washing, the IL should be dried under high vacuum at an elevated temperature (e.g., 60-80 °C) for an extended period (12-48 hours) to remove residual water and any volatile organic solvents. The definitive method for quantifying water content is Karl Fischer titration .[10][11]
-
Q3: My final product has a higher-than-expected mass and the analytical data is inconsistent. What is the likely cause?
Answer:
This issue often points to the presence of residual salts from the anion exchange reaction, particularly if the salt used has low solubility in the washing solvent.[5]
Potential Causes & Solutions:
-
Cause: During a metathesis reaction (e.g., using KBF₄ or LiNTf₂), if an excess of the salt is used and it is not fully removed during the washing steps, it will remain as an impurity in the final product.[5] This adds to the final mass and can interfere with subsequent applications or characterization.
-
Diagnosis: Ion Chromatography (IC) can reveal this issue. If you find that the measured weight percentage of your target anion is significantly higher than the theoretically calculated value, it indicates the presence of the excess anion exchange salt (e.g., leftover LiNTf₂ in your [Trioctylpropylammonium][NTf₂] product).[5][8]
-
Solution: The purification process must be optimized. This may involve increasing the number of washes, increasing the volume of the washing solvent (e.g., water), or increasing the temperature during washing to improve the solubility of the impurity salt.
Q4: My ionic liquid shows poor thermal stability, decomposing at a lower temperature than expected.
Answer:
The thermal stability of an ionic liquid is predominantly influenced by the anion.[12][13] If you have exchanged a halide for a high-stability anion like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) but are observing poor stability, it is almost certainly due to impurities.
Potential Causes & Solutions:
-
Residual Starting Materials: The presence of the original trioctylpropylammonium halide salt will lower the overall decomposition temperature of the bulk material. Halide-containing ILs have significantly lower thermal stability than those with anions like [NTf₂]⁻.[14][15]
-
Impurities from Synthesis: Residual reactants from the initial quaternization step or solvents can also compromise thermal stability.
-
Atmospheric Conditions: Thermogravimetric Analysis (TGA) should be performed under an inert atmosphere (e.g., Nitrogen or Argon). The presence of oxygen can lead to oxidative decomposition at lower temperatures.
Expert Recommendation: Use TGA to determine the onset decomposition temperature. If it is lower than expected, re-verify the purity of your sample, paying close attention to halide and water content using the methods described above.
Section 2: Frequently Asked Questions (FAQs)
Q1: How does the choice of anion affect the key physicochemical properties of trioctylpropylammonium ILs?
Answer:
The anion plays a dominant role in defining the properties of the IL, allowing them to be tuned for specific applications. The large trioctylpropylammonium cation creates a certain baseline, but the anion dictates the fine-tuning.
Key Structure-Property Relationships:
-
Viscosity & Conductivity: These are inversely related. Anions that are large and have a delocalized charge (e.g., [NTf₂]⁻) interact weakly with the cation.[16] This leads to lower viscosity and higher ion mobility (conductivity).[17] Small, charge-dense anions (e.g., Cl⁻, Br⁻) lead to strong ion pairing, higher viscosity, and lower conductivity.
-
Thermal Stability: The anion's intrinsic stability is key. Generally, stability follows the trend: [NTf₂]⁻ > [PF₆]⁻ > [BF₄]⁻ > Br⁻ > Cl⁻.[13][14][16]
-
Water Miscibility (Hydrophobicity): Anions determine the IL's interaction with water. Halides and small carboxylates are typically hydrophilic. Larger, fluorinated anions like [PF₆]⁻ and [NTf₂]⁻ are hydrophobic, making the IL immiscible with water.[3][16] This property is critical when designing the purification strategy.
-
Density: Density is influenced by the mass of the constituent ions. Exchanging a lighter anion like Br⁻ for a heavier, fluorine-rich anion like [NTf₂]⁻ will significantly increase the density of the ionic liquid.[18]
Table 1: Influence of Anion on Trioctylpropylammonium IL Properties (Illustrative Trends)
| Anion | Common Abbreviation | Water Miscibility | Viscosity Trend | Density Trend | Thermal Stability (T_d) Trend |
| Chloride | [Cl]⁻ | Hydrophilic | Very High | Low | Low |
| Bromide | [Br]⁻ | Hydrophilic | High | Moderate | Low |
| Tetrafluoroborate | [BF₄]⁻ | Generally Hydrophilic | Moderate | Moderate-High | Moderate |
| Hexafluorophosphate | [PF₆]⁻ | Hydrophobic | Moderate-High | High | Moderate-High |
| Bis(trifluoromethylsulfonyl)imide | [NTf₂]⁻ or [TFSI]⁻ | Hydrophobic | Low | Very High | Very High[13][16][18] |
Q2: What are the most reliable methods to confirm a successful and complete anion exchange?
Answer:
A multi-pronged analytical approach is necessary to provide irrefutable evidence of a successful exchange and high purity.
-
Structural Confirmation (NMR & FT-IR):
-
¹H and ¹³C NMR: Primarily confirms the cation structure has remained intact. Changes in the chemical shifts of the protons on the propyl chain, especially those close to the nitrogen atom, can indicate a change in the anionic environment.[19][20]
-
¹⁹F and ³¹P NMR: If you are exchanging to a fluorine- or phosphorus-containing anion (e.g., [BF₄]⁻, [PF₆]⁻, [NTf₂]⁻), these techniques provide direct and unambiguous evidence of the new anion's presence.
-
FT-IR Spectroscopy: Provides a fingerprint of the molecule. You will see the disappearance of bands associated with the old anion and the appearance of strong, characteristic bands for the new anion (e.g., strong S=O and C-F stretches for [NTf₂]⁻).[21]
-
-
Purity Confirmation (Quantitative Analysis):
-
Ion Chromatography (IC): This is the most critical technique for purity assessment. It can quantify residual starting halide anions down to ppm levels, providing definitive proof of a complete purification.[5][6][7] It can also be used to determine the concentration of the main anion.[8]
-
Elemental Analysis: Can be used to confirm the final elemental composition (C, H, N, S, etc.) matches the theoretical values for the target ionic liquid.
-
Q3: How do I remove residual water from my final ionic liquid, and why is it important?
Answer:
Water is one of the most common and impactful impurities in ionic liquids.[9] Even ILs considered "hydrophobic" will absorb some water from the atmosphere.[10] Its presence can alter viscosity, density, conductivity, and electrochemical windows, leading to poor reproducibility in experiments.[9]
Protocol 1: Drying a Hydrophobic Ionic Liquid
-
Initial Separation: After the final aqueous wash, separate the IL phase from the aqueous phase in a separatory funnel. Ensure a clean separation with no residual aqueous layer.
-
Solvent Removal (Optional): If a solvent like dichloromethane was used to aid extraction, remove the bulk of it using a rotary evaporator.
-
High-Vacuum Drying: Transfer the IL to a Schlenk flask or a similar round-bottom flask.
-
Heating and Stirring: Place the flask in an oil bath and heat to 60-80 °C. Use a magnetic stirrer to increase the surface area and facilitate water removal.
-
Apply High Vacuum: Connect the flask to a high-vacuum line (<1 mbar).
-
Drying Time: Maintain these conditions for a minimum of 12-24 hours. For high-purity applications, 48 hours may be necessary.
-
Verification: After drying, the water content should be measured using Karl Fischer titration . For many applications, a water content below 100 ppm is desirable.[10][11]
Q4: What is the general procedure for performing an anion exchange on a trioctylpropylammonium halide salt?
Answer:
The most common method is a direct metathesis reaction, particularly when synthesizing a hydrophobic IL from a hydrophilic halide precursor.
Protocol 2: Metathesis for Trioctylpropylammonium [NTf₂]⁻
This protocol describes the exchange of bromide for the bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion.
-
Dissolution: Dissolve 1.0 equivalent of the starting material, trioctylpropylammonium bromide, in a suitable solvent like dichloromethane or ethyl acetate. In a separate vessel, dissolve 1.05 equivalents of lithium bis(trifluoromethylsulfonyl)imide (Li[NTf₂]) in deionized water.
-
Reaction: Combine the two solutions in a separatory funnel and shake vigorously for 1-2 hours at room temperature. A white precipitate of the byproduct salt (LiBr) will form in the aqueous phase.
-
Phase Separation: Allow the layers to separate. The denser ionic liquid/organic phase will be at the bottom. Drain and collect the bottom IL phase. Discard the top aqueous phase containing the LiBr.
-
Washing: Add fresh deionized water to the separatory funnel containing the IL phase. Shake for 10-15 minutes and allow the phases to separate. Drain the IL phase and discard the aqueous phase. Repeat this washing step 3-5 times.
-
Halide Test: After the final wash, test the aqueous phase for residual bromide using a few drops of aqueous AgNO₃ solution. The absence of a precipitate (AgBr) indicates successful removal. For quantitative assurance, analyze a sample of the IL via Ion Chromatography.[2][6]
-
Drying: Dry the purified IL phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent on a rotary evaporator.
-
Final Drying: Dry the neat ionic liquid under high vacuum as described in Protocol 1 to remove all traces of water and solvent.
Visualizations
Diagram 1: General Anion Exchange Workflow
Caption: Workflow for a typical metathesis-based anion exchange.
Diagram 2: Anion Property → IL Property Relationship
Caption: How key anion features influence final ionic liquid properties.
References
- Concentration Measurements in Ionic Liquid-Water Mixtures by Mid-Infrared Spectroscopy and Indirect Hard Modeling. Optica Publishing Group.
- Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography. (2017). Zeitschrift für anorganische und allgemeine Chemie.
- Quantification of Halide in Ionic Liquids using Ion Chromatography. (2008).
- Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. (2014). Analytical Chemistry.
- Validating Halide-Free Ionic Liquid Synthesis: A Comparative Guide to Analytical Techniques. BenchChem.
- Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry. (2014). Analytical Chemistry.
- How to make sure there is water in Ionic Liquid?
- Halide Impurity Analysis in Ionic Liquids. (2008). Scribd.
- Quantification of Ionic Liquids Concentration in Water and Qualification of Conjugated and Inductive Effects of Ionic Liquids by UV Spectroscopy. (2013).
- Water sorption by ionic liquids. (2019). Journal of Molecular Liquids.
- Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography. (2017).
- Anion exchange in ionic liquid mixtures. (2015). Physical Chemistry Chemical Physics.
- Thermal Stability of Ionic Liquids. (2019).
- Structure-Property Relation of Trimethyl Ammonium Ionic Liquids for Battery Applications. (2021).
- The Influence of Ionic Liquids on the Effectiveness of Analytical Methods Used in the Monitoring of Human and Veterinary Pharmaceuticals in Biological and Environmental Samples—Trends and Perspectives. (2020). Molecules.
- Recovery and purification of ionic liquids from solutions: a review. (2017). RSC Advances.
- Anion exchange in ionic liquid mixtures. (2015).
- Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (2021).
- SHORT-TERM THERMAL STABILITY OF IONIC LIQUIDS. (2016). Proceedings.
- Physicochemical characterization of Protic ionic liquids containing propylalkylammonium cations and sulfonic acid-derived anions. (2011).
- Trioctylammonium-based Ionic Liquids for Metal Ions Extraction: Synthesis, Characterization and Application. (2020).
- Ionic liquid ion exchange: exclusion from strong interactions condemns cations to the most weakly interacting anions and dictates reaction equilibrium. (2017). Green Chemistry.
- Revisiting Ionic Liquid Structure-Property Relationship: A Critical Analysis. (2020). Molecules.
- Synthesis and Characterization of Quaternary Ammonium-based Ionic Liquids Containing an Alkyl Carbonate Group. (2007). Bulletin of the Korean Chemical Society.
Sources
- 1. Ionic liquid ion exchange: exclusion from strong interactions condemns cations to the most weakly interacting anions and dictates reaction equilibrium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. solvomet.eu [solvomet.eu]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ac1.hhu.de [ac1.hhu.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. ionike.com [ionike.com]
- 10. How to make sure there is water in Ionic Liquid? [ilschem.com]
- 11. ac1.hhu.de [ac1.hhu.de]
- 12. mdpi.com [mdpi.com]
- 13. sciforum.net [sciforum.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Revisiting Ionic Liquid Structure-Property Relationship: A Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Anion exchange in ionic liquid mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Overcoming steric hindrance in trioctylpropylammonium catalyzed reactions
Topic: Overcoming Steric Hindrance in TOPA-Catalyzed Reactions
System Overview: The "Asymmetric Key" Advantage
Welcome to the technical support center. You are likely here because your reaction using Trioctylpropylammonium (TOPA) is behaving unexpectedly—either stalling, showing poor selectivity, or decomposing.
The Core Concept: Unlike symmetrical quaternary ammonium salts (e.g., Tetraoctylammonium bromide), TOPA is an asymmetric Phase Transfer Catalyst (PTC). It possesses three lipophilic "anchors" (octyl chains) that keep it soluble in non-polar organic solvents, and one shorter "access gate" (propyl chain) that exposes the cationic nitrogen center (
The Problem: Steric hindrance in TOPA is a double-edged sword. It is necessary for preventing catalyst hydration (which kills reactivity), but if the steric bulk prevents the nucleophile from approaching the electrophile, your reaction stops.
Diagnostic Visualizer: The Steric-Interfacial Mechanism
Before troubleshooting, visualize where the failure point is. TOPA operates via an Extraction Mechanism . The diagram below illustrates the critical "Steric Gate" where the propyl chain must allow anion exchange.
Figure 1: The TOPA Extraction Cycle. The "Propyl Gate" facilitates anion exchange at the interface, while the octyl chains maintain organic solubility.
Troubleshooting Modules (FAQs)
Module A: The "Sluggish Reaction" (Kinetics)
Symptom: The reaction initiates but proceeds at <10% conversion per hour, or stalls completely after 20% conversion.
Q1: Is my agitation speed sufficient for a bulky catalyst like TOPA?
-
Technical Insight: TOPA is a large molecule. Its diffusion coefficient is significantly lower than tetrabutylammonium salts. If the reaction is interfacial-controlled , the rate depends linearly on the interfacial surface area.
-
The Fix:
-
Verify RPM: Ensure stirring is >600 RPM.
-
Vortex Check: You must see a physical vortex pulling the organic phase down into the aqueous phase.
-
Protocol: If increasing RPM doesn't help, the reaction is likely extraction-controlled (chemical rate-limited), not diffusion-limited. Proceed to Q2.
-
Q2: Could "Catalyst Poisoning" be blocking the active site?
-
Technical Insight: As the reaction proceeds, the leaving group (e.g., Bromide or Iodide) accumulates. Large lipophilic anions (like Iodide) bind effectively to the bulky TOPA cation, forming a "tight ion pair" that blocks the entry of the desired nucleophile. This is the "Hofmann Poisoning" effect.
-
The Fix:
-
Swap the Counter-ion: If your starting material is an alkyl iodide, add 5-10 equivalents of NaBr or NaCl to the aqueous phase. This forces the equilibrium away from the poisoning iodide.
-
Hydration: Ensure the aqueous phase is saturated. A "dry" organic phase tightens the ion pair, increasing steric hindrance. Adding trace water (or not drying the solvent) loosens the [TOPA+ Y-] pair.
-
Module B: The "Zero Conversion" (Thermodynamics)
Symptom: No product is detected despite high catalyst loading.
Q3: Is the "Omega Phase" interfering?
-
Technical Insight: In some non-polar solvents (like Hexane or Heptane), the bulky TOPA salt may not be fully soluble when paired with a small, hard nucleophile (like Fluoride or Hydroxide). It forms a third, oily layer between the aqueous and organic phases—the Omega Phase .
-
The Fix:
-
Visual Inspection: Stop stirring. Look for a thin, oily "third layer" at the interface.
-
Solvent Tuning: Switch to a solvent with higher dielectric constant (e.g., Toluene or Chlorobenzene) to solubilize the catalyst fully into the organic phase.
-
Co-Solvent: Add 5% v/v of a co-solvent like alcohol (if compatible) to disrupt the Omega phase.
-
Q4: Is the propyl chain too short for your specific nucleophile?
-
Technical Insight: If you are using a very bulky nucleophile (e.g., a substituted phenoxide), the propyl chain of TOPA might still be too sterically demanding to allow the nucleophile to approach the nitrogen center.
-
The Fix:
-
Temperature Ramp: Increase temperature by 10°C increments. Steric barriers are energetic barriers; thermal energy can overcome the rotational restriction of the octyl chains.
-
Catalyst Swap: If TOPA fails at 80°C, the steric bulk is likely insurmountable for that substrate. Switch to Tetrabutylammonium Bromide (TBAB) (less bulky) or a Crown Ether (different mechanism).
-
Module C: Catalyst Stability
Symptom: The reaction turns dark/black, and you detect 1-octene or propene in the headspace (GC-MS).
Q5: Why is my catalyst decomposing?
-
Technical Insight: TOPA contains beta-hydrogens on both the octyl and propyl chains. Under highly basic conditions (e.g., 50% NaOH) and high heat (>60°C), TOPA undergoes Hofmann Elimination , generating an alkene and a tertiary amine.
-
The Fix:
-
Limit Temperature: Do not exceed 60°C when using concentrated hydroxide bases.
-
Concentration: Use a lower concentration of base (e.g., 25% NaOH) if possible.
-
Stability Protocol: If high basicity is required, switch to a catalyst without beta-hydrogens, such as Benzyltributylammonium chloride (though less lipophilic) or a P-containing catalyst (Phosphonium salts are more thermally stable but susceptible to hydrolysis).
-
Optimization Protocol: The "Steric Ladder"
Use this step-by-step workflow to optimize your TOPA reaction.
| Step | Parameter | Action | Rationale |
| 1 | Solvent Scan | Compare Toluene vs. Dichloromethane (DCM) . | DCM is better for solubilizing the ion pair; Toluene is better for "loose" ion pairs. |
| 2 | Hydration | Add 1% Water to the organic phase. | "Loosens" the tight ion pair, allowing the nucleophile to overcome steric bulk. |
| 3 | Loading | Test 1 mol% vs 5 mol% . | If rate does not scale linearly, the issue is interfacial (stirring), not chemical. |
| 4 | Counter-Ion | Use TOPA-Chloride instead of Bromide. | Chloride is smaller and less lipophilic, reducing "poisoning" of the active site. |
Decision Tree: Troubleshooting Logic
Figure 2: Logic flow for diagnosing TOPA performance issues.
References
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (The definitive text on Extraction Mechanism and Sterics).
-
Yadav, G. D., & Jadhav, Y. B. (2002).[1] Role of the Omega Phase in the Analysis and Intensification of Solid−Liquid Phase-Transfer-Catalyzed Reactions. Langmuir, 18(21), 8172–8179.
-
Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications.[2] (Specific data on catalyst accessibility and q-values).
-
Shirakawa, S., & Maruoka, K. (2013). Recent Developments in Asymmetric Phase-Transfer Reactions. Angewandte Chemie International Edition, 52(16), 4312–4348. (Discusses steric design of asymmetric quats).
Sources
Technical Support Center: Stability of Trioctylalkylammonium Chlorides at High Temperatures
Here is the technical support center for the stability of trioctylpropylammonium chloride at high temperatures.
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with trioctylalkylammonium chlorides at elevated temperatures. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to ensure the stability and integrity of your experiments.
A Note on Nomenclature: The query specifies trioctylpropylammonium chloride . However, the most widely studied and commercially available compound in this class is trioctylmethylammonium chloride (CAS 5137-55-3), often sold under the trade name Aliquat® 336.[1][2] The principles of thermal stability, degradation pathways, and experimental best practices discussed herein are fundamentally applicable to both the methyl and propyl analogues due to their structural similarity. The primary difference lies in the slightly increased size of the propyl group, which may have a minor influence on the exact decomposition temperature but not on the overall stability profile.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the use of trioctylalkylammonium chlorides in high-temperature applications.
Q1: What is the typical decomposition temperature for trioctylalkylammonium chlorides?
The thermal stability of an ionic liquid is not a single, fixed point but rather a range influenced by several factors. For trioctylmethylammonium chloride ([Aliquat⁺][Cl⁻]), studies indicate that decomposition begins just above 200°C.[3] However, this value, often determined by dynamic Thermogravimetric Analysis (TGA), represents short-term stability. For long-term applications, thermal degradation can occur at significantly lower temperatures.[4] It is crucial for researchers to understand that the maximum operating temperature for a prolonged experiment may be well below the published onset decomposition temperature.[5]
Q2: What key factors influence the thermal stability of my compound?
The thermal stability of ionic liquids like trioctylpropylammonium chloride is not intrinsic to the molecule alone but is heavily influenced by both its chemical structure and its environment.[6]
-
Anion and Cation Structure: The nature of the anion and cation are primary determinants of thermal stability.[5][7] While the cation is fixed in this case, the chloride anion generally results in lower thermal stability compared to larger, more charge-delocalized anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).[3][8]
-
Impurities: This is one of the most critical and often overlooked factors. Contaminants such as water, residual halides from synthesis, and organic solvents can significantly lower the decomposition temperature.[5]
-
Atmosphere: The gas atmosphere can play a role. Experiments run under an inert atmosphere (e.g., nitrogen or argon) will generally show higher stability compared to those run in the presence of oxygen, which can facilitate oxidative decomposition pathways.
-
Experimental Conditions: The heating rate used during analysis has a major impact on the measured decomposition temperature. Faster heating rates can overestimate thermal stability by as much as 100°C compared to slower rates.[7]
Q3: My experiment requires heating the compound above 150°C. What are the signs of degradation I should watch for?
Visual and olfactory cues are often the first indicators of thermal decomposition. Be vigilant for:
-
Color Change: A change from a colorless or pale yellow liquid to a darker yellow, brown, or even black coloration is a strong indicator of degradation.
-
Fuming or Off-Gassing: The release of visible fumes suggests the formation of volatile decomposition products. These can be corrosive and hazardous.[1]
-
Charring: The formation of solid, black particulate matter is a clear sign of severe decomposition.
-
Changes in Viscosity: Significant changes in the liquid's viscosity can also indicate that chemical reactions, including polymerization or degradation, have occurred.
Q4: What are the likely degradation products, and are they hazardous?
When quaternary ammonium chlorides decompose, they can release a variety of hazardous substances. Under thermal stress, trioctylpropylammonium chloride is expected to break down via pathways like the Hofmann elimination or nucleophilic substitution. Potential hazardous decomposition products include:
-
Hydrogen chloride (HCl) gas.[1]
-
Nitrogen oxides (NOx).[1]
-
Carbon monoxide (CO) and carbon dioxide (CO₂).[1]
-
Volatile amines and alkenes.
These products are corrosive, toxic, and can pose a significant risk.[9][10] All high-temperature work with this compound must be performed in a well-ventilated fume hood.
Q5: How can I minimize thermal degradation during my high-temperature experiments?
Proactive measures can significantly enhance the stability of your compound during experiments.
-
Purify the Starting Material: Ensure your trioctylpropylammonium chloride is as pure and dry as possible. See Protocol 3 for a general purification guide.
-
Use an Inert Atmosphere: Whenever possible, conduct high-temperature reactions under a blanket of nitrogen or argon to prevent oxidation.
-
Control the Temperature: Use precise temperature control and avoid localized overheating. Do not exceed the known stability limits of the compound.
-
Limit Exposure Time: Plan experiments to minimize the time the compound spends at elevated temperatures.
Q6: My compound has discolored upon heating. Is it still usable?
Discoloration is a definitive sign of degradation. The presence of decomposition products can interfere with your reaction, poison catalysts, and lead to inconsistent or non-reproducible results. While the bulk of the material may still be intact, its purity is compromised. For applications requiring high purity, such as in catalysis or drug development, it is strongly recommended to discard the discolored material and start with a fresh, pure batch.
Troubleshooting Guide for High-Temperature Applications
This table provides a quick reference for troubleshooting common issues encountered when using trioctylpropylammonium chloride at elevated temperatures.
| Problem Observed | Potential Cause(s) | Recommended Solutions & Actions |
| Inconsistent or Low Reaction Yield | Catalyst Degradation: The compound may be decomposing, and the byproducts are poisoning the reaction catalyst or altering the reaction medium. | 1. Verify the thermal stability of your specific batch of trioctylpropylammonium chloride using TGA (see Protocol 1 ). 2. Lower the reaction temperature. 3. Run the reaction under an inert atmosphere. |
| Significant Color Change (Yellow → Brown/Black) | Thermal Decomposition: The compound is breaking down due to excessive heat or prolonged exposure to high temperatures. | 1. Immediately reduce the temperature. 2. Confirm that your experimental temperature does not exceed the compound's stability limit. 3. Consider using a more thermally stable analogue if the process requires higher temperatures. 4. Purify the starting material to remove impurities that lower stability.[11] |
| Pressure Buildup in a Sealed Vessel | Formation of Gaseous Byproducts: Decomposition is releasing volatile products like HCl, alkenes, or amines.[1] | DANGER: Safely vent the vessel in a fume hood. DO NOT heat quaternary ammonium salts in a sealed vessel without appropriate pressure relief measures. This can lead to vessel rupture. |
| Results Vary Between Batches | Inconsistent Purity: Different batches may have varying levels of impurities (e.g., water, residual reactants), significantly affecting their thermal stability.[5] | 1. Source high-purity grade material. 2. Characterize each new batch for purity and water content before use. 3. Implement a standard purification and drying protocol for all batches (see Protocol 3 ). |
Visualizing Experimental Logic
Key Factors Influencing Thermal Stability
The following diagram illustrates the interplay of chemical and physical factors that determine the thermal stability of trioctylpropylammonium chloride.
Caption: A logical workflow for troubleshooting thermal stability problems.
Experimental Protocols
Protocol 1: Determination of Thermal Stability via Thermogravimetric Analysis (TGA)
This protocol outlines the standard method for determining the onset decomposition temperature (Tonset) of your trioctylpropylammonium chloride sample.
Objective: To quantify the thermal stability by measuring mass loss as a function of temperature.
Materials:
-
Trioctylpropylammonium chloride sample (5-10 mg)
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen gas (or other desired atmosphere)
-
TGA sample pans (platinum or ceramic)
Procedure:
-
Sample Preparation: Tare the TGA sample pan on a microbalance. Carefully place 5-10 mg of the liquid sample into the pan. Record the exact initial mass.
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Set the gas flow to the desired rate (e.g., 20-50 mL/min of nitrogen) to create an inert atmosphere.
-
Program the temperature profile:
-
Equilibrate at 30°C for 10 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. [7]A slower rate (e.g., 2-5°C/min) can provide a more conservative and often more realistic measure of stability. [4]3. Data Acquisition: Start the TGA run and record the mass, temperature, and time.
-
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset decomposition temperature (Tonset). This is typically calculated as the temperature at which the tangent to the steepest point of the mass loss curve intersects the initial mass baseline. [7] * Record other relevant data points, such as T5% and T10% (the temperatures at which 5% and 10% mass loss occurs, respectively), as these can be valuable indicators for long-term stability. [12]
-
Protocol 2: Rapid Visual Assessment of Thermal Stability
Objective: A simple, qualitative test to quickly screen for gross thermal instability.
Materials:
-
Trioctylpropylammonium chloride sample (~0.5 mL)
-
Small glass vial or test tube
-
Hot plate with precise temperature control
-
Thermometer or thermocouple
-
White background (e.g., a piece of paper)
Procedure:
-
Place the vial containing the sample on the hot plate.
-
Insert the thermometer or thermocouple into the sample to monitor the liquid's temperature directly.
-
Place the white paper behind the setup for easy color comparison.
-
Slowly increase the temperature in 10°C increments, holding for 5 minutes at each step.
-
Carefully observe the sample for any color change (from its original pale yellow), bubble formation, or fuming.
-
The temperature at which a distinct and rapid color change to yellow or brown occurs is a rough indicator of the onset of decomposition under those conditions.
-
This procedure must be performed in a fume hood.
Protocol 3: General Purification and Drying of Trioctylalkylammonium Chloride
Objective: To remove impurities like water and residual reactants that can decrease thermal stability.
Materials:
-
Crude trioctylpropylammonium chloride
-
Anhydrous organic solvent (e.g., diethyl ether, hexane)
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum pump and Schlenk line or vacuum oven
Procedure:
-
Solvent Wash (Trituration):
-
Place the crude, often viscous, product in a flask.
-
Add a volume of a non-polar, anhydrous solvent in which the product is poorly soluble but impurities are (e.g., cold diethyl ether or hexane).
-
Stir vigorously. The product may remain as a thick oil while impurities are extracted into the solvent.
-
Carefully decant the solvent. Repeat this washing step 2-3 times.
-
-
Removal of Residual Solvents:
-
Connect the flask to a rotary evaporator to remove the bulk of the washing solvent.
-
-
High-Vacuum Drying:
-
Transfer the product to a suitable flask and connect it to a high-vacuum line.
-
Dry the material under high vacuum (<<1 mbar) for several hours to remove residual water and volatile organic compounds. Gentle heating (e.g., 60-80°C), well below the decomposition temperature, can accelerate drying. [11]4. Storage: Store the purified, dry product under an inert atmosphere (e.g., in a glovebox or a sealed vial backfilled with argon) and protect it from moisture.
-
References
-
Gao, R., & Arritt, J. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 26(4), 985.
-
Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664.
-
Zhang, S., et al. (2022). Thermal decomposition and volatility of ionic liquids: Factors, evaluation and strategies. Journal of Molecular Liquids, 367, 120481.
-
Gao, G., & Mu, T. (2014). Thermal, electrochemical and radiolytic stabilities of ionic liquids. Physical Chemistry Chemical Physics, 16(39), 21259-21275.
-
Rebelo, L. P. N., et al. (2005). Thermal stability of ionic liquids. Journal of Chemical & Engineering Data, 50(2), 619–623.
-
Grieve, C. M., & Grattan, S. R. (1983). Rapid assay for determination of water soluble quaternary ammonium compounds. Plant and Soil, 70(2), 303-307.
-
AESAN Scientific Committee. (2012). Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/MS. Revista del Comité Científico de la AESAN, 16, 65-80.
-
LeBouf, R. F., et al. (2017). Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry. Annals of Work Exposures and Health, 61(6), 724–736.
-
Hach Company. (2019). Quaternary Ammonium Compounds, Method 8337. DOC316.53.01128.
-
LeBouf, R. F., et al. (2017). Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry. Annals of Work Exposures and Health, 61(6), 724–736.
-
ChemicalBook. (2015). MSDS of Methyl trioctyl ammonium chloride.
-
Sigma-Aldrich. (2025). Safety Data Sheet - Methyltrioctylammonium chloride. Product Number 69485.
-
MedChemExpress. (2025). Safety Data Sheet - Methyl trioctyl ammonium chloride. Catalog No. HY-Y0080.
-
ChemSrc. (2025). Material Safety Data Sheet - Aliquat 336. CAS: 5137-55-3.
-
Fisher Scientific. (2025). Safety Data Sheet - 1-Propanaminium, N,N,N-tripropyl-, chloride.
-
Yildirim, M., et al. (2023). Effect of Tetrapropylammonium Chloride Quaternary Ammonium Salt on Characterization, Cytotoxicity, and Antibacterial Properties of PLA/PEG Electrospun Mat. Polymers, 15(15), 3290.
-
Echemi. (n.d.). Trioctylmethylammonium chloride SDS, 5137-55-3 Safety Data Sheets.
-
Tokyo Chemical Industry. (2025). Safety Data Sheet - Trioctylmethylammonium Chloride. Product Code T0826.
-
CymitQuimica. (n.d.). Trioctylmethylammonium chloride | CAS#:5137-55-3.
-
BenchChem. (2025). Technical Support Center: Triethoxysilylpropyltrimethylammonium Chloride Synthesis.
-
Assenine, M. A., et al. (2020). N-methyl-N,N,N-trioctylammonium chloride. ResearchGate.
-
Sigma-Aldrich. (n.d.). Methyltrioctylammonium chloride ≥97.0 (AT).
-
Sigma-Aldrich. (n.d.). Tetrapropylammonium chloride 98%.
-
Wang, J., et al. (2018). Thermal Stability of Cationic Poly(3-methacryloylamino Propyl Trimethyl Ammonium Chloride) in Salt Solution. Polymers, 10(9), 987.
-
Apollo Scientific. (n.d.). Methyltrioctylammonium chloride.
-
MedChemExpress. (n.d.). Tetrapropylammonium chloride | Biochemical Assay Reagent.
-
Zhang, L., et al. (2015). Synthesis, Characterization and Surface Activity of Trioctyl Hydroxyethyl Ammonium Chloride. Journal of Surfactants and Detergents, 18(6), 967-973.
-
Google Patents. (2009). CN101503362A - Production process of tri-n-octyl methyl ammonium chloride.
-
BenchChem. (2025). How to remove impurities from Triethylmethylammonium chloride synthesis.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
-
Zhang, Y., et al. (2022). Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. Polymers, 14(14), 2816.
-
Zhang, Y., et al. (2022). Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. PubMed, 35890092.
-
BenchChem. (2025). Troubleshooting common issues in sulfonamide synthesis reactions.
-
Padilla, R., & Ruiz, M. C. (2015). Thermogravimetric analysis of the interaction of ammonium chloride with copper(II) oxide and copper(II) sulfide. Journal of Thermal Analysis and Calorimetry, 120(2), 1269-1275.
-
Van den Bossche, G., et al. (2018). Thermal stability of trihexyl(tetradecyl)phosphonium chloride. RSC Advances, 8(3), 1338-1346.
Sources
- 1. trioctylmethylammonium chloride | CAS#:5137-55-3 | Chemsrc [chemsrc.com]
- 2. CAS 5137-55-3: Trioctylmethylammonium chloride [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Thermal, electrochemical and radiolytic stabilities of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. capotchem.cn [capotchem.cn]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. Effect of Tetrapropylammonium Chloride Quaternary Ammonium Salt on Characterization, Cytotoxicity, and Antibacterial Properties of PLA/PEG Electrospun Mat - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: NMR Spectrum Analysis of Trioctylpropylammonium Chloride (TOPA-Cl)
Topic: NMR Spectrum Analysis of Trioctylpropylammonium Chloride (TOPA-Cl) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the synthesis of phase transfer catalysts (PTCs) and ionic liquids, the structural purity of quaternary ammonium salts is the primary determinant of catalytic efficiency and solvent compatibility. Trioctylpropylammonium chloride (TOPA-Cl) represents a strategic asymmetry—bridging the lipophilicity of tetraoctylammonium chloride (TOA-Cl) with the steric accessibility of shorter-chain variants.
This guide provides a definitive technical comparison of TOPA-Cl against its symmetric and asymmetric analogs. It moves beyond basic spectral assignment to focus on quantitative differentiation —specifically, how to use integration logic and carbon-nitrogen coupling patterns to validate the unique propyl-octyl ratio that defines this molecule.
Structural Analysis & Theoretical Basis
Before interpreting the spectrum, we must establish the proton environments. TOPA-Cl (
The "Asymmetry Factor" in NMR
Unlike symmetric quats (e.g., Tetraoctylammonium), TOPA-Cl lacks
-
Environment A (Octyl
): 3 chains 2 protons = 6H -
Environment B (Propyl
): 1 chain 2 protons = 2H
While these often overlap in low-field instruments (<300 MHz), high-field NMR (>500 MHz) or 2D HSQC experiments can resolve the subtle electronic differences between the propyl and octyl
Comparative NMR Data: TOPA-Cl vs. Alternatives
The following data compares TOPA-Cl with its two most common alternatives: Tetraoctylammonium Chloride (TOA-Cl) and Trioctylmethylammonium Chloride (Aliquat 336 derivative) .
Table 1: 1H NMR Chemical Shift Comparison (CDCl₃, ppm)
| Proton Environment | TOPA-Cl (Target) | TOA-Cl (Alternative 1) | TOMA-Cl (Alternative 2) |
| 3.25 – 3.45 (m, 8H) | 3.20 – 3.40 (m, 8H) | 3.20 – 3.40 (m, 6H) | |
| N-Methyl ( | Absent | Absent | 3.05 – 3.15 (s, 3H) |
| 1.60 – 1.80 (br m, 8H) | 1.60 – 1.80 (br m, 8H) | 1.60 – 1.80 (br m, 6H) | |
| Bulk Methylene ( | 1.20 – 1.45 (m, ~30H) | 1.20 – 1.45 (m, ~40H) | 1.20 – 1.45 (m, ~30H) |
| Terminal Methyl ( | 0.88 – 0.95 (t, 12H) | 0.88 – 0.95 (t, 12H) | 0.88 – 0.95 (t, 9H) |
Critical Insight: The distinguishing feature of TOPA-Cl is the integration ratio .
TOA-Cl: Ratio of
-CH₂ to Bulk CH₂ is 8 : 40 (1 : 5) .TOPA-Cl: Ratio of
-CH₂ to Bulk CH₂ is 8 : 30 (1 : 3.75) .TOMA-Cl: Contains a diagnostic singlet at ~3.1 ppm (N-Me) which TOPA-Cl lacks.
Table 2: 13C NMR Chemical Shift Comparison (CDCl₃, ppm)
| Carbon Environment | TOPA-Cl | TOA-Cl | Distinction Logic |
| 61.5 (Propyl), 61.8 (Octyl) | 61.8 (Single peak) | TOPA-Cl shows splitting or broadening in the | |
| 22.4 (Propyl), 22.6 (Octyl) | 22.6 | Propyl | |
| Terminal Methyl | 11.2 (Propyl), 14.1 (Octyl) | 14.1 | Definitive Marker: TOPA-Cl shows two distinct methyl signals. |
Experimental Protocol: High-Fidelity Analysis
Quaternary ammonium salts are hygroscopic. Absorbed water creates a broad singlet at ~1.6 ppm (in CDCl₃) that can obscure the
Step-by-Step Methodology
-
Drying (Crucial):
-
Dry the TOPA-Cl sample in a vacuum oven at 60°C for 4 hours over
to remove trace water. -
Why? Water protons exchange with impurities and broaden spectra, making integration inaccurate.
-
-
Solvent Selection:
-
Standard: Deuterated Chloroform (
) with 0.03% TMS. Excellent solubility for lipophilic quats. -
Alternative: DMSO-
. Use only if the chloride salt is not fully soluble in chloroform or to shift the water peak to ~3.3 ppm (away from the alkyl chain region).
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (ensures accurate integration).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: The longitudinal relaxation time (
) of the terminal methyl protons differs from the bulk methylene. A short D1 leads to under-integration of the methyls, skewing the structural calculation.
-
-
Processing:
-
Calibrate TMS to 0.00 ppm.
-
Phase correction must be manual, not automatic, to flatten the baseline under the broad alkyl "hump."
-
Structural Validation Workflow
The following diagram illustrates the logical pathway to confirm TOPA-Cl identity against contaminants or alternative salts.
Caption: Decision tree for differentiating TOPA-Cl from symmetric (TOA-Cl) and methyl-substituted (TOMA-Cl) analogs using 1H and 13C NMR markers.
Performance Implications of Structure
Why does this NMR distinction matter? The structural verification via NMR directly correlates to performance in drug development and catalysis:
-
Phase Transfer Efficiency: The propyl chain in TOPA-Cl creates a "hole" in the steric shield surrounding the nitrogen cation. This makes the positive charge more accessible to anions compared to the sterically crowded Tetraoctylammonium (TOA-Cl). NMR confirms this asymmetry, which correlates with faster reaction rates in nucleophilic substitutions.
-
Solubility Profile: If your NMR shows a mixture of TOA-Cl and TOPA-Cl (common in poor synthesis control), the solubility in non-polar solvents will drift. TOA-Cl is highly lipophilic; TOPA-Cl is slightly less so. Accurate integration ensures batch-to-batch consistency in extraction protocols.
References
-
PubChem. Trioctylmethylammonium chloride (Aliquat 336). National Library of Medicine. Available at: [Link]
- SDBS.Spectral Database for Organic Compounds. AIST. (General reference for alkyl ammonium shifts).
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for solvent referencing).[1][2]
Sources
Comparative Guide: Trioctylpropylammonium (TOPA) vs. Tetrabutylammonium Bromide (TBAB)
Executive Summary
This guide provides a technical comparison between Tetrabutylammonium Bromide (TBAB) , the industry-standard symmetric phase transfer catalyst (PTC), and Trioctylpropylammonium (TOPA) (typically as bromide or chloride), a highly lipophilic asymmetric alternative.
Key Distinction:
-
TBAB (
): A symmetric, amphiphilic "workhorse" catalyst. It balances water solubility with organic solubility, making it ideal for reactions in moderately polar solvents (DCM, chloroform) and enabling easy removal via aqueous wash. -
TOPA (
): A highly lipophilic, asymmetric catalyst. Its bulkier structure ( ) drives superior anion extraction into non-polar solvents (toluene, heptane). However, its high lipophilicity makes it difficult to remove by simple water washing, often requiring chromatography or distillation for purification.
Physicochemical Properties Comparison
The structural differences between these two quaternary ammonium salts dictate their thermodynamic behavior at the interface and in bulk solution.
| Feature | Tetrabutylammonium Bromide (TBAB) | Trioctylpropylammonium Bromide (TOPA) |
| Structure | Symmetric ( | Asymmetric ( |
| Total Carbon Count | 16 | 27 |
| Lipophilicity | Moderate (Amphiphilic) | High (Super-lipophilic) |
| Water Solubility | High (~600 g/L) | Negligible / Insoluble |
| Preferred Organic Solvent | Dichloromethane, Chloroform, Ethyl Acetate | Toluene, Heptane, Hexane, Xylene |
| Catalyst Removal | Aqueous Extraction (Wash) | Chromatography / Distillation |
| Critical Application | General Nucleophilic Substitutions, O-Alkylation | Deep Non-polar Phase Reactions, Interfacial Nano-catalysis |
Mechanistic Insight: The "Lipophilicity Gap"
The efficiency of a PTC is governed by its extraction constant (
-
TBAB forms ion pairs that are loosely solvated in organic media. In non-polar solvents like toluene, TBAB often precipitates or forms a "third phase" (catalyst-rich middle layer), halting the reaction.
-
TOPA , with its long octyl chains, remains fully dissolved in non-polar hydrocarbons, maintaining high collision rates between the active anion and the substrate.
Performance in Phase Transfer Catalysis[1][2][3][4][5][6][7][8][9][10][11]
Reaction Kinetics & Solvent Compatibility
TBAB is kinetically superior in Dichloromethane (DCM)/Water systems. The symmetric cation packs efficiently at the interface but relies on the polarity of DCM to stabilize the ion pair in the bulk organic phase.
TOPA outperforms TBAB in Toluene/Water or Heptane/Water systems. Experimental data suggests that in non-polar solvents, the reaction rate (
Interfacial Behavior & Asymmetry
Recent studies (e.g., J. Phys. Chem. Lett. 2024) utilizing TOPA-functionalized nanoparticles revealed that the asymmetry of the propyl chain vs. the octyl chains creates a unique "interfacial potential well."
-
Symmetric Quats (TBAB): Tend to form rigid lattices or crystalline precipitates if the concentration is too high.
-
Asymmetric Quats (TOPA): The propyl chain disrupts lattice packing, keeping the catalyst in a liquid/amorphous state at the interface. This fluidity enhances the rate of ion exchange.
Experimental Protocols
Protocol A: General O-Alkylation (Williamson Ether Synthesis)
Target: Synthesis of Benzyl Butyl Ether Choice: Use TBAB (Ease of workup).
-
Reagents: Phenol (10 mmol), Butyl Bromide (12 mmol), 50% NaOH (aq), TBAB (0.5 mmol, 5 mol%).
-
Solvent: Dichloromethane (20 mL).
-
Procedure:
-
Mix Phenol and NaOH solution; stir for 10 min to form sodium phenolate.
-
Add TBAB and Butyl Bromide in DCM.
-
Reflux at 40°C for 4 hours.
-
-
Workup (Self-Validating Step):
-
Separate phases. Wash the organic layer 3x with water.
-
Validation: Check the aqueous wash with
. If precipitate forms (AgBr), TBAB is being successfully removed. -
Evaporate DCM to yield product.
-
Protocol B: Cyanation in Non-Polar Media
Target: Synthesis of Octyl Cyanide from Octyl Chloride Choice: Use TOPA (Required for solubility in heptane).
-
Reagents: Octyl Chloride (10 mmol), NaCN (15 mmol, excess), TOPA Bromide (0.5 mmol).
-
Solvent: Heptane (20 mL) / Water (5 mL).
-
Procedure:
-
Dissolve NaCN in minimal water.
-
Dissolve Octyl Chloride and TOPA in Heptane.
-
Mix phases and heat to 90°C (vigorous stirring required to maximize interfacial area).
-
Monitor by GC. TBAB would likely fail here due to insolubility in heptane at 90°C.
-
-
Workup:
-
Separate phases. The catalyst (TOPA) will remain in the Heptane layer.
-
Purification: Pass the heptane layer through a short silica plug. The non-polar product elutes; the polar cationic catalyst sticks to the silica.
-
Visualizations
Diagram 1: Mechanistic Decision Tree
This diagram guides the researcher in selecting the correct catalyst based on solvent constraints and workup requirements.
Caption: Decision matrix for selecting TBAB vs. TOPA based on solvent polarity and downstream processing constraints.
Diagram 2: Interfacial Dynamics (Starks' Extraction)
Visualizing the difference in lipophilic reach between the two catalysts.
Caption: Comparison of phase penetration. TOPA extends deeper into non-polar solvents, increasing collision probability with substrates.
References
-
BenchChem. (2025).[1][2] A Comparative Guide to the Performance of Tetrabutylammonium Bromide (TBAB) in Diverse Solvent Systems. Retrieved from
-
Kim, J., et al. (2024). Revealing the Existence of Long-Range Liquid–Liquid Interfacial Potential in Phase-Transfer Processes. The Journal of Physical Chemistry Letters, 15(23). Retrieved from [3]
-
Kimura, T., et al. (1980). Phase-transfer reactions of 3,5-dibromo-1-cyclopentene.[4] Bulletin of the Chemical Society of Japan. Retrieved from
-
FinerChem. (2025). Tetrabutylammonium bromide (TBAB) Industrial Standard & Applications. Retrieved from
Sources
Comparative Guide: Trioctylpropylammonium Chloride vs. Methyltrioctylammonium Chloride
Executive Summary: Tuning Lipophilicity and Sterics in Phase Transfer Catalysis
Audience: Synthetic Chemists, Process Engineers, and Formulation Scientists.
In the optimization of Phase Transfer Catalysis (PTC) and biphasic extraction systems, the selection of the quaternary ammonium salt (Quat) is often reduced to a choice between "commodity" catalysts (like TBAB or Aliquat 336) and "specialty" analogs. This guide analyzes the technical trade-offs between the industry-standard Methyltrioctylammonium Chloride (MTOAC) and its more lipophilic homolog, Trioctylpropylammonium Chloride (TOPAC) .
While MTOAC is the dominant choice for general applications due to cost and availability, TOPAC offers distinct advantages in systems requiring extreme organophilicity or specific steric modulation of the ion pair. This guide dissects their physicochemical differences, mechanistic implications, and provides a self-validating protocol for comparative assessment.
Physicochemical Profile & Structural Analysis[1][2]
The primary differentiator between these two catalysts is the
Comparative Data Table
| Feature | Methyltrioctylammonium Chloride (MTOAC) | Trioctylpropylammonium Chloride (TOPAC) |
| Common Name | Aliquat 128 / Component of Aliquat 336 | TOPAC / Propyl-Tricapryl |
| Molecular Formula | ||
| Carbon Number (C#) | 25 | 27 |
| Est. LogP (Lipophilicity) | ~10.5 | ~11.5 |
| Steric Bulk (N-Substituent) | Methyl (Minimal steric hindrance) | Propyl (Moderate steric shielding) |
| Organophilicity | High (Soluble in Toluene, DCM, Hexane) | Very High (Enhanced solubility in aliphatic hydrocarbons) |
| Primary Utility | General purpose PTC, Metal Extraction | High-lipophilicity extraction, Ionic Liquid modifiers |
Mechanistic Implications[3][4]
1. Organophilicity and Partitioning (
)
The efficiency of a PTC reaction often depends on the partition coefficient (
-
MTOAC: With a C# of 25, it partitions strongly into organic solvents. However, in highly polar organic phases (e.g., acetonitrile/water systems) or when paired with very hard anions (e.g., Hydroxide, Fluoride), a fraction may remain in the aqueous phase or interface.
-
TOPAC: The addition of two methylene groups increases the C# to 27. According to the principles of PTC, organophilicity increases logarithmically with carbon number. TOPAC is superior when the organic phase is highly non-polar (e.g., heptane, decane) or when "catalyst poisoning" by the aqueous phase is a risk.
2. Steric Shielding and Ion Pairing
The reactivity of the transferred anion (
-
MTOAC (Methyl): The small methyl group allows the anion to approach the positive nitrogen center closely. This creates a tighter ion pair. While stable, this can sometimes reduce the nucleophilicity of the anion due to Coulombic stabilization.
-
TOPAC (Propyl): The propyl chain introduces a "Steric Cone" that prevents the anion from approaching as closely as it does in the methyl variant. This results in a "looser" ion pair.
-
Benefit: A looser ion pair generally increases the nucleophilicity of the anion (
increases). -
Drawback: Excessive steric bulk can hinder the interfacial exchange rate (
).
-
Visualizing the Mechanism: Steric Modulation
The following diagram illustrates the difference in ion-pair accessibility. The Propyl group in TOPAC creates a larger exclusion zone, potentially enhancing the reactivity of the associated anion by reducing Coulombic attraction (making it more "naked").
Caption: Comparative mechanistic flow. TOPAC promotes a 'looser' ion pair (red arrow) which can accelerate reaction rates for difficult nucleophilic substitutions, despite potentially slower interfacial transfer.
Application Scenarios & Selection Guide
Scenario A: Standard O-Alkylation / Williamson Ether Synthesis
-
Recommendation: MTOAC .
-
Reasoning: The reaction is robust. MTOAC provides the necessary phase transfer at the lowest cost. The slight reactivity gain from TOPAC is rarely worth the cost premium or synthesis effort unless the substrate is extremely unreactive.
Scenario B: Deep Extraction / Metal Recovery
-
Recommendation: TOPAC .
-
Reasoning: In hydrometallurgy or waste recovery using highly aliphatic diluents (e.g., Kerosene), MTOAC may suffer from third-phase formation or slight aqueous leaching. TOPAC's extra lipophilicity stabilizes the metal-complex in the organic phase, preventing loss of catalyst.
Scenario C: Ionic Liquid (IL) Modifiers / Chromatography
-
Recommendation: TOPAC .
-
Reasoning: Research into silica-supported ILs for nucleic acid purification suggests that chain length is a critical tuning parameter for selectivity. TOPAC provides a distinct hydrophobic interaction profile compared to methyl variants, useful for separating biomolecules based on subtle hydrophobicity differences.
Experimental Protocol: Comparative Efficiency Screening
To objectively determine which catalyst is superior for your specific substrate, do not rely on generic literature. Use this self-validating "Time-Course Kinetic Screen."
Objective
Determine if the steric bulk of TOPAC improves reaction kinetics (
Materials
-
Substrate: Your specific electrophile (1.0 equiv).
-
Nucleophile: Inorganic salt (e.g., NaCN, NaN3, KOAc) (1.5 equiv).
-
Solvent: Toluene (Organic phase) / Water (Aqueous phase).
-
Catalysts: MTOAC and TOPAC (0.05 equiv / 5 mol%).
-
Internal Standard: Dodecane or Mesitylene (inert, for GC/HPLC quantification).
Workflow
-
Preparation of Stock Solutions:
-
Dissolve 1.0 mmol of Substrate and 0.5 mmol of Internal Standard in 5 mL Toluene.
-
Prepare 5 mL of aqueous solution containing 1.5 mmol of Nucleophile.
-
-
Parallel Reaction Setup:
-
Reactor A (MTOAC): Add 5 mol% MTOAC to the reaction vessel.
-
Reactor B (TOPAC): Add 5 mol% TOPAC to the reaction vessel.
-
Control (Blank): No catalyst.
-
-
Initiation:
-
Add the biphasic mixture to both reactors simultaneously.
-
Critical Step: Set stirring to >800 RPM. (PTC is mass-transfer limited; insufficient stirring invalidates the comparison).
-
Heat to
(or desired temperature).
-
-
Sampling (Self-Validation):
-
Take aliquots (50
) from the organic layer at minutes. -
Quench immediately in cold solvent/diluent.
-
Analyze via GC-FID or HPLC.
-
-
Data Analysis:
-
Plot Conversion (%) vs. Time .
-
Calculate the initial rate (
). -
Interpretation:
-
If Rate(TOPAC) > Rate(MTOAC): The reaction benefits from the "loose ion pair" effect.
-
If Rate(TOPAC) < Rate(MTOAC): The reaction is hindered by the steric bulk or slower interfacial transfer of TOPAC.
-
-
References
-
National Institutes of Health (NIH). (2010). A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase Transfer Catalysts. PMC. Retrieved from [Link]
-
Frontiers in Bioengineering and Biotechnology. (2023). Ionic-liquid-based approaches to improve biopharmaceuticals downstream processing. Retrieved from [Link]
-
MDPI. (2021). Efficient Isolation of Bacterial RNAs Using Silica-Based Materials Modified with Ionic Liquids. Retrieved from [Link][1][2]
-
ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis Reagent Guide. Retrieved from [Link]
Sources
HPLC Detection Methods for Trioctylpropylammonium (TOPA) Cation
Topic: HPLC Detection Methods for Trioctylpropylammonium Cation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Trioctylpropylammonium (TOPA) cation presents a specific analytical challenge: it is a permanently charged quaternary ammonium compound (QAC) with significant hydrophobicity (three C8 chains) but lacks a chromophore required for standard UV-Vis detection.
While many standard HPLC methods rely on UV absorbance, detecting TOPA requires alternative strategies. This guide compares the three most effective detection methods: Charged Aerosol Detection (CAD) , LC-MS/MS , and Indirect UV Detection .
Recommendation: For routine quantification and purity analysis, CAD is the superior balance of robustness and universality. For trace analysis in complex biological matrices, LC-MS/MS is required.
Part 1: Comparative Analysis of Detection Methods
The following table summarizes the performance metrics for detecting TOPA based on experimental data for long-chain QACs.
| Feature | Method A: Charged Aerosol Detection (CAD) | Method B: LC-MS/MS (ESI+) | Method C: Indirect UV Detection |
| Primary Mechanism | Measurement of non-volatile particle charge after solvent evaporation. | Mass-to-charge ratio ( | Displacement of a UV-absorbing background ion by the analyte. |
| Sensitivity (LOD) | High (Low ng range) | Ultra-High (pg range) | Moderate (µg range) |
| Linearity ( | > 0.995 (Curvilinear at high range) | > 0.999 | ~0.990 |
| Selectivity | Moderate (Detects all non-volatiles) | Excellent (Mass specific) | Low (Detects all cations) |
| Matrix Effects | Low (Tolerates dirty matrices better than MS) | High (Susceptible to ion suppression) | High (System peaks common) |
| Cost & Complexity | Moderate | High | Low |
| Best Use Case | Purity assay, formulation analysis, ionic liquid QC. | Trace residue analysis, biological samples (PK/PD). | Basic QC when advanced detectors are unavailable. |
Part 2: Detailed Experimental Protocols
Method A: RP-HPLC with Charged Aerosol Detection (CAD)
The Robust Workhorse
Expert Insight: Because TOPA is highly hydrophobic, standard C18 columns often result in excessive retention or peak tailing due to silanol interactions. We recommend a Mixed-Mode Column (Reversed-Phase + Weak Anion Exchange) to control selectivity and peak shape.
Protocol:
-
Column: Acclaim Surfactant Plus (3 µm, 3.0 x 150 mm) or equivalent mixed-mode C18.
-
Mobile Phase A: 100 mM Ammonium Acetate, pH 5.0 (Adjusted with Acetic Acid).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0–2 min: 40% B (Isocratic hold)
-
2–15 min: 40% → 90% B (Linear ramp to elute hydrophobic TOPA)
-
15–20 min: 90% B (Wash)
-
-
Flow Rate: 0.5 mL/min.
-
Detector Settings (CAD):
-
Evaporation Temp: 35°C (Low temp prevents semi-volatile loss, though TOPA is non-volatile).
-
Power Function: 1.0 (Standard).
-
-
Sample Diluent: 50:50 ACN:Water.
Why this works: The ammonium acetate buffer suppresses silanol activity, while the high organic gradient is necessary to elute the three octyl chains. CAD detects the particle mass directly, independent of optical properties.
Method B: LC-MS/MS (Electrospray Ionization)
The Gold Standard for Sensitivity
Expert Insight: TOPA is a pre-charged cation (
Protocol:
-
Column: HILIC (Hydrophilic Interaction) or C18 (if using high organic). Note: HILIC is often preferred for QACs to orthogonalize separation from hydrophobic matrix components.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Isocratic Method (C18): 80% B / 20% A (High organic required for elution).
-
MS Source Parameters (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: Optimized (typically 30–50 V for QACs to prevent in-source fragmentation).
-
Source Temp: 150°C; Desolvation Temp: 350°C.
-
-
Detection:
-
SIM Mode: Monitor parent ion mass (Calculate exact mass of C
H N ). -
MRM Mode: Fragmentation of the propyl/octyl chains (e.g., loss of C
H ).
-
Why this works: ESI+ yields a massive signal for QACs. The use of volatile formate buffers ensures compatibility with the MS detector.
Method C: Indirect UV Detection
The Cost-Effective Alternative
Expert Insight: Since TOPA does not absorb UV, you must add a UV-absorbing probe (Visualization Agent) to the mobile phase. When TOPA elutes, it displaces the probe, creating a "negative" peak.
Protocol:
-
Column: C18 (Standard End-capped).
-
Mobile Phase:
-
Probe: 5 mM Imidazole (UV absorber) adjusted to pH 4.5 with Acetic Acid.
-
Solvent: 60% ACN / 40% Probe Buffer.
-
-
Wavelength: 214 nm (optimized for Imidazole absorbance).
-
Reference Wavelength: 360 nm (if using DAD to correct baseline drift).
-
Flow Rate: 1.0 mL/min.
Why this works: The constant background absorbance of imidazole is disrupted by the passage of the TOPA cation. The detector registers this dip in absorbance as a peak (inverted via software).
Part 3: Decision Framework (Visualization)
The following diagram illustrates the logical flow for selecting the appropriate detection method based on your laboratory's constraints and analytical goals.
Caption: Decision tree for selecting HPLC detection methods for non-chromophoric QACs like TOPA.
References
-
Thermo Fisher Scientific. (2012). Analysis of Cationic Surfactants on the Acclaim Surfactant Plus HPLC Column. Application Note 204. Link
-
Stojanovic, A., et al. (2008). Analysis of quaternary ammonium and phosphonium ionic liquids by reversed-phase high-performance liquid chromatography with charged aerosol detection. Journal of Chromatography A, 1209(1-2), 179-187. Link
-
Agilent Technologies. (2015). Combining mass spectrometry with evaporative light scattering detection as a powerful tool for analysis of pharmaceuticals. Technical Overview 5990-6379EN. Link
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Cahill, J.D., et al. (2012). Analysis of methylated quaternary ammonium compounds using hydrophilic interaction liquid chromatography combined with mass spectrometry. Journal of Chromatography B. Link
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Johns, C., et al. (2013). Electrical Double-Layer Effects and the Origin of Indirect UV Detection in the Liquid Chromatography of a Cationic Sample. Analytical Chemistry.[1][2][3][4][5][6][7][8][9] Link
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Thermal gravimetric analysis (TGA) of trioctylpropylammonium chloride
A Comprehensive Guide to the Thermal Stability of Trioctylpropylammonium Chloride: A Comparative Thermogravimetric Analysis
Introduction
Trioctylpropylammonium chloride [(C8)3N(C3H7)]Cl, a quaternary ammonium-based ionic liquid (IL), has garnered significant interest across various scientific and industrial domains due to its unique physicochemical properties. As with all ILs, its thermal stability is a critical parameter that dictates its operational window and suitability for applications ranging from high-temperature catalysis and synthesis to its use as a heat transfer fluid.[1][2] This guide provides an in-depth examination of the thermal stability of trioctylpropylammonium chloride using thermogravimetric analysis (TGA), offering a comparative perspective against other relevant ionic liquids.
The thermal stability of an ionic liquid is intrinsically linked to the molecular structure of its constituent cation and anion.[3][4] For quaternary ammonium salts, factors such as the length and nature of the alkyl chains, as well as the type of anion, play a pivotal role in determining the onset of thermal decomposition.[3][5] Generally, the decomposition of quaternary ammonium chlorides can occur at temperatures as low as 150°C.[5] This guide will elucidate these relationships through a detailed experimental protocol and comparative data analysis.
Experimental Protocol: Thermogravimetric Analysis
The following protocol outlines a robust methodology for assessing the thermal stability of trioctylpropylammonium chloride and its counterparts. This self-validating system ensures reproducibility and accuracy in the obtained data.
Objective: To determine the onset decomposition temperature (Tonset) and the temperature of maximum degradation (Tpeak) of trioctylpropylammonium chloride under a controlled atmosphere.
Instrumentation:
-
Thermogravimetric Analyzer (e.g., Perkin Elmer, model-7HT TGA or TA Instruments Discovery TGA 550)[5][6]
-
High-purity nitrogen (99.999%) or other inert gas[5]
-
Platinum or high-temperature platinum pans[6]
-
Microbalance for accurate sample weighing
Procedure:
-
Sample Preparation:
-
Ensure the trioctylpropylammonium chloride sample is free from impurities such as water and residual solvents, as these can significantly affect the TGA results.[5] Drying the sample under vacuum prior to analysis is recommended.
-
-
Instrument Calibration:
-
Perform a two-point temperature calibration of the TGA instrument using appropriate standards (e.g., Zn and Alumel) to ensure temperature accuracy.[6]
-
-
TGA Measurement:
-
Accurately weigh 5-10 mg of the prepared sample into a clean platinum pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL min-1 for at least 30 minutes to establish an inert atmosphere.[5][6]
-
Equilibrate the sample at a starting temperature of 25-30°C.
-
Heat the sample from the starting temperature to 600°C at a constant heating rate of 10°C min-1.[3][7] Slower heating rates can provide more detailed information about decomposition steps.[3]
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
Determine the onset decomposition temperature (Tonset), which is the temperature at which a significant weight loss begins. This is often calculated as the intersection of the baseline and the tangent of the decomposition curve.[8]
-
Determine the temperature of maximum degradation (Tpeak) from the peak of the derivative thermogravimetry (DTG) curve, which represents the point of the fastest weight loss.[3][8]
-
Experimental Workflow
Caption: Workflow for the thermogravimetric analysis of trioctylpropylammonium chloride.
Comparative Thermal Stability
The thermal stability of trioctylpropylammonium chloride can be benchmarked against other ionic liquids to understand its relative performance. The following table summarizes the decomposition temperatures of several quaternary ammonium salts and other common ionic liquids.
| Ionic Liquid | Cation Type | Anion Type | Tonset (°C) | Reference |
| Trioctylpropylammonium Chloride (Expected) | Quaternary Ammonium | Chloride | ~200-240 | Inferred from similar structures[5][9] |
| Trioctylmethylammonium Chloride (Aliquat 336) | Quaternary Ammonium | Chloride | >200 | [9] |
| Tetrapropylammonium Chloride | Quaternary Ammonium | Chloride | 237.2 | [10] |
| 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl]) | Imidazolium | Chloride | >200 | [5] |
| 1-Allyl-3-methylimidazolium Tosylate | Imidazolium | Tosylate | 330.50 | [11] |
| Trihexyl(tetradecyl)phosphonium Chloride | Phosphonium | Chloride | >300 | [5] |
Discussion of Results and Causality
The data presented highlights several key principles governing the thermal stability of ionic liquids:
-
Cation Structure: The thermal stability of ionic liquids is significantly influenced by the nature of the cation. Phosphonium-based ILs generally exhibit higher thermal stability than imidazolium and quaternary ammonium ILs.[5] Within the quaternary ammonium family, the symmetry and length of the alkyl chains can affect the decomposition temperature. Longer alkyl chains do not always lead to higher stability and can sometimes lower it.[3]
-
Anion Type: The anion plays a crucial role in the thermal stability of an ionic liquid. ILs with weakly coordinating anions, such as tosylate, tend to have higher decomposition temperatures compared to those with more nucleophilic anions like chloride.[5][11] The chloride anion can participate in nucleophilic substitution reactions (retro-quaternization) at elevated temperatures, leading to the decomposition of the quaternary ammonium cation.[5]
-
Decomposition Pathway: For quaternary ammonium chlorides, a primary decomposition pathway is the Hofmann elimination or a retro-quaternization reaction.[5] In the case of trioctylpropylammonium chloride, this would likely involve the loss of either an octane or propene molecule along with hydrogen chloride. The hazardous decomposition products can include hydrogen chloride, nitrogen oxides, and carbon oxides.[12]
The expected onset of decomposition for trioctylpropylammonium chloride is estimated to be in the range of 200-240°C. This is based on the reported decomposition temperature of similar quaternary ammonium chlorides like tetrapropylammonium chloride (237.2°C) and the general observation that many quaternary ammonium chlorides start to decompose above 200°C.[9][10]
Logical Relationships in Thermal Stability
Caption: Factors influencing the thermal stability of ionic liquids.
Conclusion
References
-
Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. (2021). American Journal of Engineering Research (AJER). Available at: [Link]
-
Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. (2022). Polymers (Basel). Available at: [Link]
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Halometallate ionic liquids: thermal properties, decomposition pathways, and life cycle considerations. (2022). RSC Publishing. Available at: [Link]
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TGA traces of five ILs. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Quaternary Ammonium-based Ionic Liquids Containing an Alkyl Carbonate Group. (n.d.). SciSpace. Available at: [Link]
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Ionic Fluids for EGS: Thermogravimetric Analysis of Ionic Liquids. (2023). Data.gov. Available at: [Link]
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Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (2021). Molecules. Available at: [Link]
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Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. (2014). Industrial & Engineering Chemistry Research. Available at: [Link]
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Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. (2025). Request PDF. Available at: [Link]
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trioctylmethylammonium chloride | CAS#:5137-55-3. (n.d.). Chemsrc. Available at: [Link]
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Ionic Fluids for EGS: Thermogravimetric Analysis of Ionic Liquids. (2025). GDR. Available at: [Link]
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Effect of Tetrapropylammonium Chloride Quaternary Ammonium Salt on Characterization, Cytotoxicity, and Antibacterial Properties of PLA/PEG Electrospun Mat. (2022). PMC. Available at: [Link]
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Experimental and DFT studies on structure, spectroscopic and thermal properties of N-Methyl-N,N,N-trioctylammonium chloride ionic liquid. (n.d.). Request PDF. Available at: [Link]
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Zeta potential measurement of trioctylpropylammonium modified surfaces
An In-Depth Technical Guide to Zeta Potential Measurement of Trioctylpropylammonium Modified Surfaces
For researchers, scientists, and drug development professionals, the ability to precisely control and characterize surface chemistry is paramount. The modification of surfaces with quaternary ammonium compounds, such as trioctylpropylammonium, is a critical technique for developing advanced biomaterials, antimicrobial coatings, and targeted drug delivery systems.[1][2][3] The success of these applications hinges on understanding the resulting surface charge, a property quantified by the zeta potential (ζ).
This guide provides a comprehensive comparison of key methodologies for measuring the zeta potential of surfaces modified with trioctylpropylammonium. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, ensuring a deep, functional understanding of the techniques and the interpretation of their results.
Fundamental Principles: Understanding the Charged Interface
Before measuring zeta potential, it is crucial to understand the electrochemical phenomena at the solid-liquid interface that give rise to it. When a solid surface is immersed in a liquid (typically an aqueous electrolyte), it develops a surface charge. This charge attracts counter-ions from the solution, forming a structured region known as the Electrical Double Layer (EDL).[4][5]
The EDL consists of two primary regions:
-
The Stern Layer: An inner layer where ions are strongly bound to the surface.
-
The Diffuse Layer: An outer layer where ions are less firmly associated and their concentration gradually returns to that of the bulk solution.
As a particle or surface moves relative to the liquid, a portion of this double layer moves with it. The boundary that separates the ions that move with the surface from those that remain with the bulk liquid is called the slipping plane or shear plane. The zeta potential is defined as the electrical potential at this specific plane.[6][7][8] It is an indirect measure of the surface charge and a critical indicator of electrostatic interactions and colloidal stability.[4][6]
The Role of Trioctylpropylammonium Modification
Trioctylpropylammonium is a quaternary ammonium salt, a type of cationic surfactant. Its structure features a positively charged nitrogen headgroup and long hydrophobic alkyl chains. When a typically negatively charged substrate (like glass, silica, or many polymers) is exposed to a trioctylpropylammonium solution, the cationic headgroups electrostatically adsorb onto the surface. This process fundamentally alters the surface chemistry.[9][10] The original negative surface charge is neutralized and, with sufficient coverage, becomes strongly positive. This charge reversal is directly reflected in the zeta potential, which will shift from a negative to a positive value.
Comparative Analysis of Measurement Techniques
Two principal techniques are employed to determine the zeta potential of macroscopic surfaces: Streaming Potential/Current Measurement and Electrophoretic Light Scattering (ELS) using probe particles. The choice between them is dictated by the nature of the sample, the required precision, and available instrumentation.
| Feature | Streaming Potential / Current | ELS with Probe Particles |
| Measurement Principle | An electrolyte is forced to flow across the sample surface, generating a measurable potential or current.[6][11] | The velocity of charged probe particles near the surface is measured under an applied electric field.[12] |
| Nature of Measurement | Direct measurement of the surface's electrokinetic properties. | Indirect measurement; infers surface potential from the behavior of adjacent probe particles. |
| Typical Sample Types | Planar solids, films, coatings, fibers, powders, and porous membranes.[6][13] | Primarily planar solid surfaces compatible with a specialized sample cell.[12] |
| Key Advantages | - Direct, highly sensitive technique. - No ambiguity from probe particle properties. - Can analyze a wide variety of sample geometries.[14] | - Utilizes widely available DLS/ELS instruments. - Can be performed with small sample sizes. |
| Key Limitations | - Requires a dedicated electrokinetic analyzer. - Can be influenced by surface conductivity.[11] - Requires larger sample surface area. | - Results depend heavily on the choice of probe particles. - Assumes probe particles accurately reflect the potential at the surface. |
| Governing Equation | Helmholtz-Smoluchowski Equation (for streaming potential/current).[11] | Henry Equation (relating electrophoretic mobility to zeta potential).[7] |
Causality Behind Method Selection
-
Choose Streaming Potential when the primary goal is to obtain the most accurate, direct measurement of the true surface zeta potential. It is the gold standard for characterizing solid materials, coatings, and membranes, as it eliminates the confounding variable of a probe particle. Its ability to perform automated pH titrations provides a complete profile of the surface charge behavior, including the isoelectric point (IEP).[14][15]
-
Choose ELS with Probe Particles when a dedicated electrokinetic analyzer is unavailable but an ELS instrument (e.g., a Zetasizer) is. This method can provide a good approximation of the surface zeta potential, which is often sufficient for comparative studies or quality control. However, the critical experimental choice lies in the selection of probe particles. Negatively charged polystyrene latex beads are commonly used. The researcher must independently characterize these probes and be aware that their interaction with the modified surface could influence the results.
Experimental Protocols: A Self-Validating Approach
Trustworthy data comes from robust and well-documented protocols. The following sections provide step-by-step methodologies designed to be self-validating.
Protocol A: Surface Modification with Trioctylpropylammonium Chloride
-
Substrate Preparation (Self-Validation Check): The cleanliness of the initial substrate is critical.
-
Select a suitable substrate (e.g., glass slides, silicon wafers).
-
Clean the substrates via sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) for 15 minutes each.
-
Dry the substrates under a stream of high-purity nitrogen.
-
Validation: Measure the water contact angle. A clean, hydrophilic glass surface should exhibit a contact angle <10°. Record this value.
-
-
Surface Activation (Optional but Recommended):
-
Expose the clean substrates to an oxygen plasma or UV/Ozone cleaner for 5 minutes to generate hydroxyl groups, increasing surface reactivity.
-
-
Modification:
-
Prepare a 1% (w/v) solution of trioctylpropylammonium chloride in a suitable solvent like ethanol or toluene.
-
Immerse the activated substrates in the solution for 1-2 hours at room temperature.
-
Remove the substrates and rinse thoroughly with the pure solvent to remove any non-adsorbed molecules.
-
Cure the modified substrates in an oven at 110°C for 15 minutes to promote stable bond formation.
-
-
Final Validation:
-
Validation: Re-measure the water contact angle. A hydrophobic modification should significantly increase the contact angle.
-
Validation: Measure the zeta potential (using Protocol B or C) and confirm a strong positive value at neutral pH.
-
Protocol B: Zeta Potential Measurement via Streaming Potential
This protocol is based on the use of an electrokinetic analyzer.
-
System Preparation:
-
Prepare a background electrolyte solution, typically 1 mM Potassium Chloride (KCl). The low ionic strength is crucial for measuring a distinct potential.[16]
-
Validation: Measure and record the initial pH and conductivity of the bulk electrolyte.
-
-
Sample Mounting:
-
Mount two identical pieces of the trioctylpropylammonium-modified substrate in the appropriate measurement cell (e.g., an adjustable gap cell for planar surfaces), creating a flow channel between them.
-
-
Equilibration:
-
Flush the system with the electrolyte solution until the measured pH and conductivity within the cell stabilize and match the bulk solution values. This ensures the surface is fully equilibrated with the measurement medium.
-
-
Measurement Cycle (at a single pH):
-
The instrument applies a pressure gradient across the channel, forcing the electrolyte to flow.
-
The resulting streaming potential (or current) is measured across electrodes at either end of the channel.
-
This is repeated across a range of pressures to generate a plot of streaming potential vs. pressure.
-
Validation: The plot must be linear with a high correlation coefficient (R² > 0.99), indicating a valid measurement. The slope of this line is the key parameter.
-
-
Automated pH Titration:
-
The instrument's integrated titration unit automatically adds small aliquots of acid (e.g., 0.05 M HCl) to lower the pH in steps.
-
At each pH point, the system re-equilibrates, and a new measurement cycle (Step 4) is performed.
-
This is repeated to generate data across a wide pH range (e.g., pH 9 down to 3). A separate run with a fresh sample is performed for the basic titration (e.g., pH 5 up to 10) to avoid surface artifacts.[15]
-
-
Data Calculation:
-
The instrument software uses the Helmholtz-Smoluchowski equation to calculate the zeta potential from the slope of the potential vs. pressure plot at each pH value, using the known viscosity and dielectric constant of the electrolyte.[11]
-
Data Interpretation: From Raw Numbers to Scientific Insight
A single zeta potential value is of limited use without context.[7] The true power of this analysis lies in observing the zeta potential as a function of environmental conditions, particularly pH.
Key Interpretive Points:
-
Charge Inversion: An unmodified glass or silica surface will typically have a negative zeta potential across a wide pH range. After modification with trioctylpropylammonium, the zeta potential at neutral pH (around 7) should be strongly positive, providing clear evidence of successful surface functionalization.
-
The Isoelectric Point (IEP): This is the pH at which the zeta potential is 0 mV.[14][17] For a trioctylpropylammonium-modified surface, the IEP will be shifted to a high pH value (often > 9). The IEP is a unique characteristic of the surface and serves as an excellent benchmark for quality control and reproducibility.
-
Influence of Ionic Strength: All measurements should be conducted at a controlled, low ionic strength (e.g., 1-10 mM salt). High salt concentrations compress the electrical double layer, shielding the surface charge and causing the measured zeta potential to approach zero, which can mask the true surface properties.[16][17]
Example Data Comparison
| pH | Unmodified Glass Surface ζ (mV) | Trioctylpropylammonium-Modified Surface ζ (mV) |
| 3.0 | -15 | +55 |
| 5.0 | -35 | +52 |
| 7.0 | -50 | +48 |
| 9.0 | -65 | +20 |
| 10.0 | -70 | -5 (Near IEP) |
This hypothetical data clearly demonstrates the charge inversion and the shift in the isoelectric point, confirming the presence and effect of the cationic modifying agent.
Conclusion and Best Practices
The characterization of trioctylpropylammonium-modified surfaces by zeta potential measurement is a powerful tool for researchers in materials science and drug development.
-
For Direct and Definitive Characterization: The streaming potential/current method is unequivocally superior. It provides a direct measure of the surface's electrokinetic properties and is the authoritative choice for in-depth research and development.
-
For Comparative or Screening Purposes: ELS with probe particles can be a viable alternative when instrumentation is limited, provided the user acknowledges its indirect nature and carefully validates the probe particles used.
Regardless of the method chosen, scientific integrity demands that all results be accompanied by a full report of the experimental conditions: the specific electrolyte used, its ionic strength and pH, the measurement temperature, and the instrument parameters. Adherence to international standards, such as those outlined by ISO, further ensures the reliability and comparability of the data.[18][19][20] By following these rigorous guidelines, researchers can confidently correlate surface charge with functional performance, accelerating the development of next-generation materials and therapies.
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Wikipedia. (2024). Zeta potential. Retrieved from [Link]
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Wikipedia. (2023). Electrophoretic light scattering. Retrieved from [Link]
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de la Cruz, R., et al. (2004). Zeta potential determination by streaming current modelization and measurement in electrophoretic microfluidic systems. PubMed, 15(1-2), 159-66. Retrieved from [Link]
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International Organization for Standardization. (2012). ISO 13099-2:2012 Colloidal systems — Methods for zeta-potential determination — Part 2: Optical methods. Retrieved from [Link]
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- nanoComposix. (n.d.). Zeta Potential Measurements.
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Smaniotto, A., et al. (2013). Controlling wettability and hydrophobicity of organoclays modified with quaternary ammonium surfactants. Journal of Colloid and Interface Science, 408, 149-155. Retrieved from [Link]
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EVS. (2012). ISO 13099-2:2012 - Colloidal systems -- Methods for zeta-potential determination -- Part 2: Optical methods. Retrieved from [Link]
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Wei, Z., et al. (2019). Comparative Studies of Quaternary Ammonium Salts on the Aggregation and Dispersion Behavior of Kaolinite and Quartz. Minerals, 9(8), 473. Retrieved from [Link]
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- National Institute of Standards and Technology. (2020, December 15). Standard Reference Material® 1992 Zeta Potential – Colloidal Silica.
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- LSU Scholarly Repository. (n.d.). Zeta Potential Measurements For Surface Modification Of Plastic Substrates For Nanofluidic Biosensors.
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Zhang, X., et al. (2020). Adsorption of quaternary ammonium salt hydrophobic modifiers on the α-quartz (001) surface: a density functional theory study. Minerals Engineering, 156, 106497. Retrieved from [Link]
- RSC Publishing. (2023, November 28). Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatment plant performance.
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Spriano, S., et al. (2018). Zeta Potential Measurements on Solid Surfaces for in Vitro Biomaterials Testing: Surface Charge, Reactivity Upon Contact With Fluids and Protein Absorption. Frontiers in Bioengineering and Biotechnology, 6, 133. Retrieved from [Link]
- National Cancer Institute. (2020, April 15). Measuring Zeta Potential of Nanoparticles.
- BenchChem. (n.d.). Triethoxysilylpropyltrimethylammonium Chloride.
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-
MDPI. (2020, September 10). Quaternary Ammonium Chitosans: The Importance of the Positive Fixed Charge of the Drug Delivery Systems. Retrieved from [Link]
- Lucintel. (n.d.). Trioctyl Methyl Ammonium Chloride Market Report: Trends, Forecast and Competitive Analysis to 2031.
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Passos, H., et al. (2020). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. Pharmaceutics, 12(11), 1059. Retrieved from [Link]
-
PubMed. (2003, December 15). Preparation and modification of N-(2-hydroxyl) propyl-3-trimethyl ammonium chitosan chloride nanoparticle as a protein carrier. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
